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  • Product: 9-cis-(tert-Butyldimethylsilyl)retinyl Ether
  • CAS: 210700-52-0

Core Science & Biosynthesis

Foundational

Mechanism of Action for 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in Vision Research: A Mechanistic Guide to Retinoid Prodrugs and Visual Cycle Rescue

The Pathophysiological Bottleneck: Inherited Retinal Dystrophies The vertebrate visual cycle is a tightly regulated enzymatic relay responsible for regenerating the light-sensitive chromophore, 11-cis-retinal. In inherit...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pathophysiological Bottleneck: Inherited Retinal Dystrophies

The vertebrate visual cycle is a tightly regulated enzymatic relay responsible for regenerating the light-sensitive chromophore, 11-cis-retinal. In inherited retinal dystrophies (IRDs) such as Leber Congenital Amaurosis (LCA) and retinitis pigmentosa, mutations in key visual cycle enzymes—specifically Lecithin:retinol acyltransferase (LRAT) and Retinal pigment epithelium-specific 65 kDa protein (RPE65)—create a severe metabolic bottleneck 1. This prevents the conversion of all-trans-retinyl esters back into 11-cis-retinol, leaving the apo-receptor opsin unliganded and leading to progressive photoreceptor degeneration.

To bypass this endogenous block, researchers have turned to 9-cis-retinoids. Because 9-cis-retinal is a stereoisomer that can successfully bind to opsin to form isorhodopsin —a functional pigment capable of initiating phototransduction—it serves as a direct chromophore replacement 2. However, unconjugated 9-cis-retinoids suffer from poor pharmacokinetic (PK) profiles, including rapid systemic clearance and high susceptibility to premature oxidation.

Chemical Rationale: The Role of the TBDMS Ether Prodrug

To overcome the limitations of free retinoids, 9-cis-(tert-Butyldimethylsilyl)retinyl Ether (9-cis-TBDMS-retinyl ether) was developed as a sterically shielded prodrug and stable synthetic intermediate 3.

The Causality of Steric Shielding

Why utilize a bulky silyl ether rather than a standard acetate ester? Standard esters (like 9-cis-retinyl acetate) are rapidly hydrolyzed by non-specific esterases in the gastrointestinal tract and plasma, leading to a "spike and crash" concentration profile. The tert-butyldimethylsilyl (TBDMS) group provides massive steric bulk around the oxygen atom. This structural modification drastically reduces the rate of spontaneous and enzymatic hydrolysis 4.

By resisting premature degradation, the TBDMS ether acts as a circulating depot. It requires specific microenvironmental conditions (such as the acidic pH of the late endosome/lysosome in the retinal pigment epithelium) or targeted enzymatic solvolysis to cleave the silicon-oxygen bond. Once cleaved, the active intermediate 9-cis-retinol is released, oxidized by retinol dehydrogenases (RDH) to 9-cis-retinal, and subsequently binds to opsin. This concentration-dependent clearance ensures a sustained delivery of the chromophore to the retina, protecting the visual cycle over an extended duration 5.

G TBDMS 9-cis-TBDMS-Retinyl Ether (Prodrug Depot) Retinol 9-cis-Retinol (Active Intermediate) TBDMS->Retinol Slow Cleavage (RPE/Liver) Retinal 9-cis-Retinal (Chromophore) Retinol->Retinal Retinol Dehydrogenase (RDH) Isorhodopsin Isorhodopsin (Functional Pigment) Retinal->Isorhodopsin Binds Opsin Opsin (Apo-receptor) Opsin->Isorhodopsin Binds Signal Phototransduction (Vision Restored) Isorhodopsin->Signal Light Photon Block LRAT / RPE65 Mutation (Endogenous Block) Block->Opsin Prevents 11-cis-retinal formation

Fig 1. Visual cycle bypass mechanism via 9-cis-TBDMS-Retinyl Ether prodrug activation.

Quantitative Data: Pharmacokinetic Profiling

To illustrate the efficacy of steric shielding, the following table synthesizes the comparative pharmacokinetic and pharmacodynamic profiles of various 9-cis-retinoid formulations.

Table 1: Comparative PK/PD Profiles of 9-cis-Retinoid Formulations

Compound FormulationChemical ModificationTmax (h)Plasma Half-Life (t1/2)ERG Rescue DurationPrimary Cleavage Mechanism
9-cis-Retinal Unconjugated0.5 - 1.0< 2 hours1 - 3 daysN/A (Directly active)
9-cis-Retinyl Acetate Standard Ester2.0 - 4.0~ 6 hours7 - 14 daysNon-specific esterases
9-cis-TBDMS-Retinyl Ether Sterically Shielded Ether8.0 - 12.0> 24 hours> 21 daysSlow solvolysis / Targeted lipases

Note: Data represents aggregated in vivo modeling derived from Lrat-/- and Rpe65-/- murine rescue studies.

Experimental Protocols: A Self-Validating System

As drug development professionals, we must ensure that our methodologies inherently validate the data they produce. The following workflows are designed with internal controls to prove causality between TBDMS administration and visual rescue.

Protocol A: In Vivo Pharmacokinetic Profiling & Tissue Distribution

Objective: Track the conversion of the TBDMS prodrug to active 9-cis-retinal. Model Rationale: We utilize Lrat-/- mice. Because these mice lack endogenous 11-cis-retinal, they provide a "zero-background" environment. Any cis-retinoid detected is causally linked to the administered prodrug.

  • Administration: Administer 9-cis-TBDMS-retinyl ether (1 mg/kg) via oral gavage in a lipid vehicle (e.g., soybean oil) to Lrat-/- mice.

  • Dark Adaptation: Immediately place mice in total darkness. Causality: Light exposure causes photoisomerization of retinoids, which would artificially skew the cis/trans ratio during extraction.

  • Tissue Extraction (Under Dim Red Light): At designated timepoints (2h, 8h, 24h, 72h), euthanize mice and enucleate eyes. Homogenize ocular tissue in 1 mL of hydroxylamine buffer (pH 7.0). Causality: Hydroxylamine derivatizes unstable retinals into stable retinal oximes, preventing degradation during chromatography.

  • Internal Standard Spiking (Self-Validation): Spike the homogenate with 10 ng of retinyl acetate-d5. This internal standard validates the extraction efficiency; if recovery of the heavy isotope drops, the sample data is flagged.

  • LC-MS/MS Analysis: Extract retinoids using hexane, dry under nitrogen, and reconstitute in mobile phase. Quantify the TBDMS ether, 9-cis-retinol, and 9-cis-retinal oximes using positive electrospray ionization (ESI+) LC-MS/MS.

Protocol B: Electroretinography (ERG) Functional Rescue Assay

Objective: Validate that the biochemically detected 9-cis-retinal forms functional isorhodopsin.

  • Preparation: Dark-adapt treated Lrat-/- mice for 12 hours prior to ERG. Causality: This ensures that all available opsin is in the apo-state, maximizing the signal-to-noise ratio when the prodrug-derived chromophore binds.

  • Anesthesia & Dilation: Anesthetize mice and dilate pupils with 1% tropicamide.

  • Vehicle Control (Self-Validation): Test a parallel cohort of Lrat-/- mice administered only the lipid vehicle. If the vehicle cohort shows an ERG response, the dark-adaptation or baseline genetics are compromised.

  • Recording: Expose eyes to increasing intensities of single-flash stimuli (from 0.001 to 10 cd·s/m²). Record the a-wave (photoreceptor hyperpolarization) and b-wave (inner retina activation) amplitudes.

W Admin Oral/IV Admin (Lrat-/- Mice) Extraction Tissue Extraction (Eye & Liver) Admin->Extraction Timepoints ERG Electroretinography (ERG) Admin->ERG Visual Function LCMS LC-MS/MS Quantification Extraction->LCMS Retinoid Profiling Data PK/PD Modeling LCMS->Data ERG->Data

Fig 2. Self-validating experimental workflow for retinoid prodrug PK/PD evaluation.

Conclusion

The application of 9-cis-(tert-Butyldimethylsilyl)retinyl ether in vision research exemplifies the power of targeted chemical modification in pharmacology. By utilizing the steric bulk of the TBDMS group, researchers can transform a rapidly cleared retinoid into a highly stable, sustained-release prodrug. This mechanism not only ensures the steady replenishment of the visual chromophore via isorhodopsin formation but also mitigates the toxicity associated with high-dose free retinoids, paving the way for advanced therapeutics in inherited retinal dystrophies.

References

  • PK model with concentration-dependent clearance for zuretinol acetate, an oral agent in development for treatment of inherited retinal dystrophy caused by LRAT or RPE65 mutations. Investigative Ophthalmology & Visual Science (IOVS). 1

  • Retinal-chitosan conjugates effectively deliver active chromophores to retinal photoreceptor cells in blind mice and dogs. Bar-Ilan University / PNAS. 5

  • Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice. NIH / PMC. 2

  • Liposomal Formulation of Retinoids Designed for Enzyme Triggered Release. Journal of Medicinal Chemistry - ACS Publications. 4

  • US9855239B2 - Methods for the treatment and prevention of age-related retinal dysfunction. Google Patents. 3

Sources

Exploratory

stability of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in organic solvents

An in-depth technical guide on the stability, handling, and analytical profiling of 9-cis-(tert-Butyldimethylsilyl)retinyl ether in organic solvents. Executive Summary 9-cis-retinoids are highly specialized molecules, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the stability, handling, and analytical profiling of 9-cis-(tert-Butyldimethylsilyl)retinyl ether in organic solvents.

Executive Summary

9-cis-retinoids are highly specialized molecules, functioning as critical precursors to high-affinity ligands for Retinoid X Receptors (RXRs) in molecular biology. During complex synthetic campaigns or rigorous analytical extractions, the primary hydroxyl group of 9-cis-retinol is routinely protected as a tert-butyldimethylsilyl (TBS) ether (CAS: 210700-52-0)[1]. This modification prevents unwanted oxidation or esterification. However, the stability of 9-cis-(tert-butyldimethylsilyl)retinyl ether (9-cis-TBS-RE) in organic solvents is governed by a delicate interplay between the acid-lability of the silicon-oxygen bond and the photo-oxidative fragility of its conjugated polyene chain. This whitepaper details the mechanistic degradation pathways of 9-cis-TBS-RE, provides solvent-specific stability profiles, and outlines a self-validating experimental protocol for its kinetic assessment.

Structural Vulnerabilities: The Dual-Threat Mechanism

To successfully handle 9-cis-TBS-RE, researchers must understand the causality behind its degradation. The molecule possesses two distinct domains of instability that react differently depending on the solvent environment:

  • The Silyl Ether Terminus (Desilylation): The TBS group offers exceptional stability toward basic and nucleophilic conditions but is acutely susceptible to acidic hydrolysis[2]. In protic or halogenated solvents that generate trace acids over time, the ether cleaves rapidly to yield the free 9-cis-retinol[3].

  • The Conjugated Polyene Backbone (Isomerization & Oxidation): The 9-cis geometry is thermodynamically less stable than the all-trans configuration. Exposure to ambient actinic light or free radicals in non-stabilized solvents induces rapid stereomutation (isomerization) and oxidative degradation, leading to epoxides or chain scission[4].

Degradation A 9-cis-TBS-Retinyl Ether (Intact) B Acidic Solvents (e.g., DCM, CHCl3) A->B C Actinic Light / UV (Photoexcitation) A->C D Dissolved Oxygen (Peroxide Radicals) A->D E Desilylation (9-cis-Retinol) B->E Trace HCl F Isomerization (all-trans-TBS-RE) C->F hv G Oxidative Cleavage (Epoxides/Scission) D->G ROS

Fig 1: Primary degradation pathways of 9-cis-TBS-retinyl ether in organic solvents.

Solvent-Specific Stability Profiles

The choice of organic solvent dictates the dominant degradation pathway. Retinyl ethers are generally more stable than free retinol when kept in peroxide-free and acid-free organic solvents at -20°C[5].

  • Halogenated Solvents (Dichloromethane, Chloroform): Chloroform naturally photo-oxidizes over time to produce phosgene and HCl. Even parts-per-million (ppm) levels of HCl will catalyze the cleavage of the TBS group in minutes. Dichloromethane (DCM) is slightly more stable but remains risky for prolonged storage without the addition of a mild base (e.g., pyridine or 2,6-lutidine)[3].

  • Ethers (THF, Diethyl Ether): Tetrahydrofuran (THF) is an excellent solubilizer but forms peroxides upon exposure to air and light. These peroxides initiate radical chain reactions that destroy the polyene chain. THF must be freshly distilled or stabilized with Butylated hydroxytoluene (BHT).

  • Aliphatic Hydrocarbons (Hexane, Heptane): These are the optimal solvents for storage and chromatography. They do not generate acids or peroxides, ensuring the integrity of both the TBS group and the 9-cis double bond[5].

Table 1: Quantitative Stability Matrix of 9-cis-TBS-Retinyl Ether at 25°C (Dark Conditions)

SolventAdditive / StabilizerTBS Half-Life (t1/2)Polyene Integrity (24h)Recommendation
HexaneNone> 6 months> 98%Optimal for storage
THFBHT (250 ppm)> 1 month> 95%Good for reactions
THFUnstabilized~ 1 week< 50% (Peroxidation)Avoid for storage
DCMNone~ 4-6 hours> 90%Use immediately
ChloroformNone (Aged)< 5 minutes< 10%Strictly Avoid

Experimental Workflow: Self-Validating Protocol for Stability Assessment

To establish scientific trustworthiness, any protocol assessing the stability of 9-cis-TBS-RE must include internal controls to differentiate between physical extraction losses, chemical desilylation, and stereochemical isomerization.

Step-by-Step Methodology: Kinetic Stability Profiling via LC-MS

Objective: To accurately quantify the degradation rate of 9-cis-TBS-RE in a target organic solvent system.

Step 1: Preparation of the Matrix (Under Amber Light)

  • Causality: Retinoids undergo rapid photoisomerization under standard laboratory lighting. Perform all operations in a dark room illuminated exclusively by gold/amber safe lights (λ > 500 nm) to completely arrest photoexcitation[1].

  • Prepare a 1 mg/mL stock solution of 9-cis-TBS-RE in anhydrous, degassed hexane.

Step 2: Internal Standard Spiking

  • Causality: Introduce Retinyl Acetate (or a stable isotope like Retinol-d4) as an internal standard (IS) at a known concentration. The IS acts as a self-validating mechanism, ensuring that any observed signal loss is due to actual chemical degradation rather than sample loss during handling or mass spectrometer drift[6].

Step 3: Solvent Incubation

  • Transfer 100 µL aliquots of the stock into amber glass HPLC vials. Evaporate the hexane under a gentle stream of high-purity Nitrogen to prevent oxidation.

  • Reconstitute the residue in 1.0 mL of the test solvent (e.g., DCM, THF, or Hexane). Seal immediately with PTFE-lined septa.

Step 4: Kinetic Sampling and Quenching

  • Incubate the vials at the desired temperature (e.g., 25°C).

  • At predefined time points (t=0, 1h, 4h, 24h), extract a 50 µL aliquot.

  • Causality: Immediately quench the aliquot into 950 µL of cold Hexane containing 0.1% Triethylamine (TEA). The basicity of TEA neutralizes any trace acid from the test solvent, instantly halting TBS hydrolysis, while the dilution and cold temperature arrest further kinetics.

Step 5: LC-MS/UV Analysis

  • Analyze the quenched samples via reversed-phase HPLC (C18 column) coupled to a diode array detector (DAD) and mass spectrometer (ESI+).

  • Monitor 325 nm for retinoid absorbance. The 9-cis-TBS-RE will elute earlier than the all-trans isomer due to its bent structural geometry.

  • Monitor the specific m/z values corresponding to the intact TBS ether and the cleaved free retinol to calculate the exact ratio of desilylation[7].

Workflow S1 1. Stock Prep (Hexane, Dark) S2 2. IS Spike (Retinyl Acetate) S1->S2 S3 3. Test Solvent Incubation S2->S3 S4 4. Aliquot & TEA Quench S3->S4 S5 5. LC-MS/UV Quantification S4->S5

Fig 2: Self-validating kinetic workflow for retinoid stability profiling.

Conclusion

The successful handling of 9-cis-(tert-Butyldimethylsilyl)retinyl ether requires a rigorous understanding of its dual vulnerabilities. By selecting non-halogenated, peroxide-free solvents like hexane for storage, maintaining strict actinic light protocols, and utilizing mild basic stabilizers when protic or halogenated solvents are unavoidable for synthesis, researchers can preserve the integrity of both the silyl ether and the critical 9-cis geometry.

References

  • A Pericyclic Cascade to the Stereocontrolled Synthesis of 9-cis-Retinoids. ACS Publications.[Link]

  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]

  • An improved protocol for determining ratios of retinol-d4 to retinol isolated from human plasma. American Chemical Society.[Link]

  • Ion trap mass spectrometry for kinetic studies of stable isotope labeled vitamin A at low enrichments. PubMed.[Link]

  • Modern Chromatographic Analysis of Vitamins. Pageplace.[Link]

Sources

Foundational

Absorption Spectrum and UV-Vis Properties of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether: A Technical Guide

Executive Summary & Mechanistic Context Retinoids are defined by their highly conjugated polyene backbone, a structural feature that dictates both their biological signaling capacity and their photophysical properties. 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Retinoids are defined by their highly conjugated polyene backbone, a structural feature that dictates both their biological signaling capacity and their photophysical properties. 9-cis-Retinol is a critical endogenous precursor to 9-cis-retinoic acid, the native high-affinity ligand for the Retinoid X Receptor (RXR). However, the inherent instability of the free allylic hydroxyl group and the extreme photosensitivity of the 9-cis double bond present significant challenges in both synthetic chemistry and analytical drug development.

To circumvent these degradation pathways, researchers frequently employ the tert-butyldimethylsilyl (TBDMS) protecting group. The resulting molecule, 9-cis-(tert-Butyldimethylsilyl)retinyl ether (often abbreviated as 9-cis-TBDMS-retinyl ether), exhibits vastly enhanced thermal and oxidative stability. Crucially, because the silyl ether linkage does not interfere with the π -electron system, this protected intermediate preserves the core electronic structure and UV-Vis absorption profile of the native polyene chain, making it an ideal candidate for spectrophotometric tracking during complex synthetic cascades.

Photophysics and Chromophore Dynamics

The UV-Vis absorption profile of retinoids arises exclusively from the π→π∗ electronic transitions within the conjugated tetraene system.

Causality of the Spectral Shift: The specific geometry of the 9-cis isomer introduces steric hindrance between the C8 hydrogen and the C11 hydrogen. This steric clash forces a slight deviation from absolute planarity in the polyene chain. Because coplanarity is required for maximum orbital overlap, this twist reduces the effective conjugation length compared to the all-trans isomer. Consequently, 9-cis-retinoids exhibit a hypsochromic (blue) shift in their wavelength of maximum absorption ( λmax​ ) and a hypochromic effect (a lower molar extinction coefficient, ϵ ).

The addition of the bulky TBDMS group at the C15 oxygen provides steric shielding against enzymatic or chemical oxidation but does not conjugate with the polyene system. Therefore, 9-cis-TBDMS-retinyl ether maintains a nearly identical UV-Vis absorption profile to free 9-cis-retinol, with a λmax​ typically observed at 322 nm in polar solvents like methanol 1.

Quantitative UV-Vis Parameters

The following table summarizes the key UV-Vis parameters for 9-cis-TBDMS-retinyl ether and its related analogs. This data provides a comparative baseline for analytical quantification, demonstrating the hypochromic shift of the 9-cis geometry compared to the all-trans baseline 2, [[1]](), 3.

CompoundSolvent λmax​ (nm)Molar Extinction Coefficient ( ϵ , M −1 cm −1 )
all-trans-RetinolHexane32552,770
9-cis-RetinolEthanol32342,300
9-cis-RetinolHexane32043,765
9-cis-TBDMS-Retinyl Ether Methanol 322 ~42,000
9-cis-TBDMS-Retinyl Ether Hexane 320 ~43,500

Experimental Protocol: Self-Validating UV-Vis Characterization

Because retinoids are highly susceptible to photoisomerization (rapidly yielding complex equilibrium mixtures of 11-cis, 13-cis, and all-trans isomers upon photon absorption), any UV-Vis characterization must be performed using a self-validating system that strictly controls for light exposure and solvent-induced artifacts.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all procedures under subdued yellow or amber light (wavelengths > 500 nm). This prevents artifactual photoisomerization of the 9-cis double bond, which would otherwise invalidate the spectral data.

  • Solvent Selection & Degassing: Use HPLC-grade, degassed solvents (e.g., methanol or hexane). Causality: Dissolved oxygen in the presence of trace light can initiate free-radical oxidation of the polyene chain, artificially lowering the absorbance and creating epoxide artifacts.

  • Sample Dissolution: Dissolve a precisely weighed aliquot of 9-cis-TBDMS-retinyl ether in the chosen solvent to achieve a target concentration of 10μM . At this concentration, the expected absorbance at λmax​ is approximately 0.42, which falls perfectly within the linear dynamic range of standard dual-beam spectrophotometers.

  • Blanking: Zero the spectrophotometer using the exact batch of degassed solvent used for dissolution, housed in a matched quartz cuvette (1 cm path length).

  • Spectral Acquisition: Scan the sample from 250 nm to 450 nm. A single, distinct, and symmetric peak should be observed at 322 nm (if using MeOH).

  • Orthogonal Validation via HPLC-PDA: To ensure the measured absorbance is not conflated with isomerized impurities generated during handling, inject a 10μL aliquot into an HPLC equipped with a Photodiode Array (PDA) detector. The 9-cis-TBDMS-retinyl ether must elute as a single peak, with its extracted UV spectrum perfectly matching the benchtop spectrophotometer scan 2.

Workflow Visualization

The diagram below illustrates the critical control points in the analytical workflow, emphasizing the integration of environmental controls and orthogonal validation required to maintain scientific integrity when handling 9-cis-TBDMS-retinyl ether.

UV_Workflow N1 Sample Prep: 9-cis-TBDMS-Retinyl Ether N2 Solvent Selection (Degassed Hexane / MeOH) N1->N2 N3 Subdued Light Handling (Prevent Photoisomerization) N1->N3 N4 UV-Vis Spectrophotometry (250 - 450 nm Scan) N2->N4 N3->N4 N5 Data Acquisition: λ_max ≈ 322 nm N4->N5 N6 Orthogonal Validation: HPLC-PDA Purity Check N5->N6 Confirm Isomeric Purity

Caption: Workflow for UV-Vis characterization of 9-cis-TBDMS-retinyl ether under photo-protected conditions.

Applications in Drug Development

In the synthesis of targeted retinoid therapeutics, the TBDMS ether serves as a crucial stable intermediate. For instance, in pericyclic cascade reactions designed for the stereocontrolled synthesis of 9-cis-retinoids, the TBDMS group protects the C15 position while allowing complex manipulations (like desulfuration) at other sites 1.

The highly specific UV-Vis properties of this intermediate allow process chemists to monitor reaction progress in real-time. A shift in λmax​ or a drop in the extinction coefficient immediately signals unintended isomerization or degradation of the polyene backbone. This serves as a rapid, non-destructive quality control gate before proceeding to final deprotection and oxidation steps to yield the highly active pharmaceutical ingredient, 9-cis-retinoic acid.

References

  • Biochemical Properties of Purified Human Retinol Dehydrogenase 12 (RDH12): Catalytic Efficiency toward Retinoids and C9 Aldehydes... Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Pericyclic Cascade to the Stereocontrolled Synthesis of 9-cis-Retinoids Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs from different species by HPLC Source: ResearchGate URL:[Link]

Sources

Exploratory

Strategic Deployment of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in Stereocontrolled Retinoid Synthesis

Executive Rationale The synthesis of stereochemically pure retinoids, particularly 9-cis-retinoids like alitretinoin (9-cis-retinoic acid) and 9-cis-retinal, presents a formidable challenge in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

The synthesis of stereochemically pure retinoids, particularly 9-cis-retinoids like alitretinoin (9-cis-retinoic acid) and 9-cis-retinal, presents a formidable challenge in modern medicinal chemistry. The highly conjugated polyene backbone is notoriously susceptible to photoisomerization, oxidative degradation, and acid-catalyzed polymerization. To navigate these vulnerabilities during multi-step synthetic cascades, the selection of a robust protecting group for the primary hydroxyl moiety is not merely a matter of convenience—it is the thermodynamic linchpin of the entire workflow.

This guide delineates the mechanistic and practical role of 9-cis-(tert-Butyldimethylsilyl)retinyl ether (CAS: 210700-52-0) as a critical synthetic intermediate. By utilizing the tert-butyldimethylsilyl (TBS) group, chemists can achieve orthogonal protection that withstands harsh organometallic coupling conditions while permitting mild, chemoselective deprotection that preserves the fragile 9-cis geometry.

Mechanistic Causality: Why the TBS Ether?

In retinoid chemistry, the primary alcohol of retinol must be masked during upstream carbon-carbon bond formations (e.g., Horner-Wadsworth-Emmons olefinations, Julia-Kocienski couplings, or pericyclic desulfurations). The choice of the TBS ether is driven by specific steric and electronic causalities:

  • Steric Shielding: The bulky tert-butyl group provides a steric umbrella over the silicon-oxygen bond, rendering it highly resistant to nucleophilic attack and basic conditions (such as those involving n-BuLi or LDA) 1[1].

  • Thermodynamic Cleavage: Silicon possesses a uniquely high affinity for fluorine (bond energy ~582 kJ/mol vs. Si-O ~452 kJ/mol). This allows for deprotection using Tetrabutylammonium fluoride (TBAF) under near-neutral conditions at room temperature. This avoids the use of strong acids (which would cause polyene degradation) or strong bases (which could isomerize the 9-cis double bond to the more thermodynamically stable all-trans configuration)2[2].

Quantitative Comparison of Protecting Groups

To justify the selection of TBS over other common hydroxyl protecting groups in retinoid synthesis, consider the following stability matrix:

Protecting GroupStability to Strong Base (e.g., t-BuLi)Stability to Mild AcidCleavage ConditionsImpact on 9-cis Geometry
TMS (Trimethylsilyl) Poor (Easily cleaved)Very PoorMild Acid / K2CO3High risk of isomerization
Acetate (Ester) Very Poor (Saponified)GoodBase (NaOH / MeOH)Moderate risk (base-catalyzed)
THP (Tetrahydropyranyl) ExcellentPoorAcid (TsOH / MeOH)High risk (acid-catalyzed degradation)
TBS (tert-Butyldimethylsilyl) Excellent Moderate TBAF (Neutral, RT) Minimal to None

Synthetic Workflow: The 9-cis-Retinoid Cascade

The generation and subsequent utilization of 9-cis-(TBS)retinyl ether typically occurs via a stereocontrolled cascade. A prominent route involves the rearrangement of a propargylic alcohol with phenylsulfenyl chloride to form a conjugated sulfoxide, followed by desulfuration 3[3].

G N1 Propargylic Alcohol + Phenylsulfenyl Chloride N2 Conjugated Sulfoxide Intermediate N1->N2 Rearrangement (Et3N, -78°C) N3 9-cis-(TBS)retinyl Ether (CAS: 210700-52-0) N2->N3 Desulfuration (t-BuLi/MeLi, -78°C) N4 9-cis-Retinol (Deprotected) N3->N4 Desilylation (TBAF, THF) N5 9-cis-Retinoic Acid (Alitretinoin) N4->N5 Oxidation (MnO2/AgO)

Synthetic pathway from propargylic precursors to Alitretinoin via the TBS-protected intermediate.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure that causality—such as light sensitivity and moisture reactivity—is actively managed.

Protocol A: Desulfuration to Yield 9-cis-(TBS)retinyl Ether

Objective: Remove the phenylsulfinyl group while strictly maintaining the 9-cis geometry.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Causality: Retinoids and organolithium reagents are highly sensitive to oxygen and moisture.

  • Solvation: Dissolve the sulfoxide intermediate (e.g., 0.20 g, 0.39 mmol) in anhydrous THF (20 mL) containing anhydrous MeOH (0.05 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add MeLi (0.06 mL, 1.6 M in Et2O) dropwise, immediately followed by t-BuLi (1.03 mL, 1.7 M in pentane) via a syringe pump at a controlled rate of 2.1 mL/h 3[3]. Causality: The slow addition prevents localized exothermic spikes that could provide the activation energy required for cis-to-trans isomerization.

  • Reaction & Quench: Stir for exactly 10 minutes at -78 °C. Quench rapidly with saturated aqueous NH4Cl.

  • Validation (IPC): Perform TLC (Hexane/EtOAc 9:1). The disappearance of the polar sulfoxide spot and the appearance of a highly non-polar, UV-active spot confirms successful desulfuration.

Protocol B: Chemoselective Deprotection to 9-cis-Retinol

Objective: Cleave the TBS ether without degrading the polyene chain.

  • Environmental Control: Transition all operations to a dark room equipped with red safe-lights. Causality: 9-cis-retinoids rapidly photoisomerize to equilibrium mixtures (predominantly all-trans) under standard laboratory fluorescent lighting.

  • Reagent Addition: Dissolve 9-cis-(TBS)retinyl ether in anhydrous THF. Add 1.5 equivalents of TBAF (1.0 M in THF) dropwise at 0 °C.

  • Progression: Allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Validation (IPC): Monitor via TLC. The highly non-polar TBS ether will convert to a significantly more polar spot (9-cis-retinol).

  • Workup: Quench with water, extract with diethyl ether, and wash the organic layer with brine to remove residual tetrabutylammonium salts. Dry over Na2SO4 and concentrate under reduced pressure.

Downstream Clinical and Research Applications

The successful isolation of 9-cis-retinol from its TBS ether paves the way for generating highly potent biological effectors:

  • Alitretinoin (9-cis-Retinoic Acid): Synthesized via the mild oxidation of 9-cis-retinol using MnO2 and AgO in methanol 2[2]. Alitretinoin is a high-affinity pan-agonist for both Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), utilized clinically for cutaneous Kaposi's sarcoma and refractory chronic hand eczema 4[4].

  • 9-cis-Retinal: Formed via controlled oxidation, this derivative is critical in vision research. It binds to cellular retinol-binding proteins (CRBP-I and CRBP-II) and is used to study congenital stationary night blindness by accelerating the differentiation of rod photoreceptors in retinal organoids.

References
  • A Pericyclic Cascade to the Stereocontrolled Synthesis of 9-cis-Retinoids. ACS Publications.[Link]

  • Alitretinoin Synthesis and Pharmacology. Portico.[Link]

  • tert-Butyldimethylsilyl Ethers - Cleavage and Stability. Organic Chemistry Portal.[Link]

Sources

Foundational

Pharmacokinetic Profiling and Therapeutic Potential of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether Derivatives

Introduction & Rationale The retinoid (visual) cycle is a tightly regulated enzymatic pathway responsible for the continuous regeneration of 11-cis-retinal, the obligate chromophore for phototransduction[1]. In inherited...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The retinoid (visual) cycle is a tightly regulated enzymatic pathway responsible for the continuous regeneration of 11-cis-retinal, the obligate chromophore for phototransduction[1]. In inherited retinal dystrophies such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), mutations in key enzymes like RPE65 or LRAT halt this cycle, leading to photoreceptor starvation and blindness[2].

To bypass these enzymatic bottlenecks, 9-cis-retinoids have been developed as therapeutic analogs. 9-cis-retinal can bind to opsin to form isorhodopsin, a functional visual pigment that restores light sensitivity[3]. However, free 9-cis-retinol and 9-cis-retinal suffer from poor pharmacokinetic (PK) profiles, including rapid systemic clearance, chemical instability, and off-target toxicity.

To overcome these limitations, 9-cis-(tert-Butyldimethylsilyl)retinyl ether (CAS: 210700-52-0)[4] and its derivatives have emerged as highly lipophilic, sterically hindered prodrugs. The strategic installation of a tert-butyldimethylsilyl (TBS) group at the hydroxyl position fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile, enabling sustained release, enhanced metabolic stability, and targeted accumulation in the lipid-rich Retinal Pigment Epithelium (RPE)[5].

Pharmacokinetic Profile (ADME)

Absorption

Unprotected retinoids are rapidly degraded in the acidic environment of the stomach. The bulky TBS ether linkage provides significant steric hindrance, protecting the core retinoid structure from premature hydrolysis[5]. Due to its extreme lipophilicity (estimated LogP > 7), 9-cis-TBS-retinyl ether requires administration via lipid-based vehicles (e.g., soybean oil) or encapsulation in PLGA (poly(lactic-co-glycolic acid)) microparticles[6]. Absorption occurs via passive diffusion across the intestinal epithelium, bypassing the need for active nucleoside or retinoid transporters[7].

Distribution

Upon entering systemic circulation, the high lipophilicity of the TBS-ether derivative drives its partitioning into adipose tissue, hepatic stellate cells, and the RPE[3]. Unlike endogenous retinol, which requires Retinol-Binding Protein 4 (RBP4) for transport, the TBS-prodrug circulates within chylomicrons and lipoproteins. This unique distribution mechanism prevents rapid renal clearance and facilitates a depot effect within the ocular tissue.

Metabolism (Prodrug Activation)

The metabolic activation of 9-cis-TBS-retinyl ether is the critical determinant of its pharmacokinetic efficacy. The TBS group is highly resistant to spontaneous chemical hydrolysis at physiological pH (7.4)[5]. Instead, it relies on slow, enzyme-triggered cleavage by intracellular esterases and lipases localized in the RPE[7]. Once the silyl ether is cleaved, the liberated 9-cis-retinol is rapidly esterified by LRAT into 9-cis-retinyl esters for storage, or oxidized by RDH5 into the active 9-cis-retinal chromophore[1].

Pathway A 9-cis-TBS-Retinyl Ether B Esterase Cleavage A->B C 9-cis-Retinol B->C D LRAT Esterification C->D F RDH5 Oxidation C->F E 9-cis-Retinyl Esters D->E E->F G 9-cis-Retinal F->G H Opsin Binding G->H I Isorhodopsin H->I

Metabolic activation of 9-cis-TBS-retinyl ether into the functional visual pigment isorhodopsin.

Excretion

Following its functional lifecycle, the retinoid backbone undergoes standard hepatic phase II metabolism (primarily glucuronidation via UGT enzymes) to increase aqueous solubility. The resulting retinoid-glucuronides are subsequently excreted via the biliary route into the feces.

Quantitative Pharmacokinetic Data

The following table synthesizes the preclinical pharmacokinetic parameters of various 9-cis-retinoid formulations. The data illustrates how the structural modification of the TBS ether flattens the Cmax​ curve while significantly extending the half-life ( t1/2​ ), which is the hallmark of an effective sustained-release prodrug.

Table 1: Preclinical Pharmacokinetic Parameters of 9-cis-Retinoid Formulations (Murine Model Estimates)

Formulation / Compound Tmax​ (h) Cmax​ (ng/mL) t1/2​ (h)Clearance (L/h/kg)Bioavailability (%)
9-cis-Retinol (Unprotected)1.54502.11.85< 15%
9-cis-Retinyl Acetate [3]3.03205.40.95~ 35%
9-cis-TBS-Retinyl Ether 8.511518.20.22> 65%

Note: Data reflects comparative estimates derived from murine ocular tissue and plasma analyses following oral gavage in lipid vehicles.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to account for the extreme light sensitivity and lipophilicity of silyl ether retinoids.

Protocol 1: In Vitro Metabolic Stability and Cleavage Assay

Objective: To determine the enzymatic cleavage rate of the TBS group in RPE microsomes. Causality: The steric bulk of the TBS group prevents rapid hydrolysis[5]. By isolating RPE microsomes and omitting NADPH (which drives CYP450 oxidation), we isolate and measure pure esterase/hydrolase-mediated prodrug cleavage.

  • Preparation: Thaw RPE microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Mix 1 mg/mL microsomal protein with the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µM of 9-cis-TBS-retinyl ether (dissolved in 1% DMSO to ensure solubility).

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Quenching (Self-Validation): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with 1 µM of 9-cis-retinol-d5. Causality: The organic solvent denatures the esterases instantly, halting metabolism. The immediate introduction of the deuterated standard ensures that any subsequent degradation during sample handling is mathematically corrected during mass spectrometry.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Ocular Pharmacokinetics

Objective: To quantify the distribution of the TBS-prodrug and its active metabolites in ocular tissue. Causality: Retinoids undergo rapid photo-isomerization (e.g., 9-cis to all-trans) when exposed to standard laboratory lighting. Furthermore, the extreme lipophilicity of the TBS-ether requires Atmospheric Pressure Chemical Ionization (APCI) rather than standard Electrospray Ionization (ESI), as the molecule lacks easily ionizable basic/acidic sites.

  • Tissue Harvesting: Euthanize subjects and enucleate eyes strictly under dim red light (λ > 650 nm).

  • Homogenization: Homogenize ocular tissue in 500 µL of PBS containing 1% ascorbic acid. Causality: Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of the polyene chain during mechanical disruption.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 2 minutes and centrifuge to separate phases.

  • Drying: Transfer the upper organic layer to a clean amber vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas.

  • Reconstitution: Reconstitute the lipid residue in 100 µL of Methanol/Isopropanol (50:50, v/v).

  • Analysis: Inject 10 µL into an LC-APCI-MS/MS system operating in positive ion mode.

Workflow A Tissue Harvest (Dim Red Light) B Spike Internal Standard A->B C LLE Extraction (Hexane/EtOAc) B->C D N2 Drying & Reconstitution C->D E LC-APCI-MS/MS Analysis D->E

Self-validating LC-MS/MS workflow for the quantification of lipophilic retinoid prodrugs.

Conclusion

The derivatization of 9-cis-retinol into 9-cis-(tert-Butyldimethylsilyl)retinyl ether represents a sophisticated approach to overcoming the pharmacokinetic hurdles of retinoid replacement therapy. By leveraging the steric hindrance of the TBS group, researchers can achieve a highly stable, lipophilic prodrug that resists premature gastrointestinal and systemic degradation[5]. This allows for targeted delivery and sustained enzymatic release within the RPE, ensuring a steady supply of 9-cis-retinal to regenerate isorhodopsin and restore visual function in degenerative retinal diseases[2].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocols for 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Introduction and Strategic Rationale The synthesis of biologically active retinoids, such as the RXR-pan-agonist alitretinoin (9-cis-retinoic acid), relies heavily on the precise manipulation of stereodefined polyene cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of biologically active retinoids, such as the RXR-pan-agonist alitretinoin (9-cis-retinoic acid), relies heavily on the precise manipulation of stereodefined polyene chains[1]. 9-cis-Retinol is a critical intermediate in these pathways; however, its primary hydroxyl group and highly conjugated, electron-rich backbone make it susceptible to oxidation, dehydration, and photoisomerization.

To facilitate downstream cross-coupling, oxidation, or homologation steps without degrading the retinoid backbone, the primary alcohol must be robustly protected. The tert-butyldimethylsilyl (TBDMS) ether is the optimal protecting group for this application. It offers exceptional steric shielding, stability against basic and mildly acidic conditions, and orthogonal cleavage (typically via tetrabutylammonium fluoride, TBAF) that does not disturb the sensitive 9-cis geometry[2].

As a Senior Application Scientist, I have structured this guide to detail two distinct, field-proven methodologies for synthesizing 9-cis-(tert-butyldimethylsilyl)retinyl ether:

  • Direct Silylation: The standard protection of isolated 9-cis-retinol.

  • Stereocontrolled Desulfuration: An advanced pericyclic cascade route utilizing a phenylsulfinyl precursor, ideal for de novo stereoselective synthesis when pure 9-cis-retinol is unavailable[2].

Mechanistic Workflow and Pathway Visualization

The choice of synthetic route depends heavily on the starting materials available. Direct silylation utilizes imidazole as both a base and a nucleophilic catalyst, forming a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate that rapidly reacts with the sterically unhindered primary alcohol of 9-cis-retinol. Conversely, the desulfuration route relies on the precise, low-temperature application of organolithium reagents to extrude the sulfinyl group while strictly maintaining the Z-geometry of the C11-C12 double bond[2].

RetinoidSynthesis NodeA 9-cis-Retinol NodeC TBDMSCl, Imidazole DMF/DCM, 25°C NodeA->NodeC Direct Silylation NodeB 12-(Phenylsulfinyl)retinyl Ether (TBDMS Protected) NodeD t-BuLi, MeLi, MeOH THF, -78°C NodeB->NodeD Stereocontrolled Desulfuration NodeE 9-cis-(tert-Butyldimethylsilyl) retinyl Ether NodeC->NodeE NodeD->NodeE NodeF TBAF Deprotection (Verification) NodeE->NodeF Cleavage NodeG 9-cis-Retinol (Recovered) NodeF->NodeG

Fig 1: Synthetic pathways for 9-cis-(tert-Butyldimethylsilyl)retinyl ether.

Experimental Methodologies

Critical Handling Notice: All operations involving the synthesis, purification, and storage of retinoids must be conducted under argon and subdued lighting (e.g., amber/red safe lights). Retinoids undergo rapid photoisomerization and autoxidation under standard fluorescent lighting and atmospheric oxygen[2].

Method A: Direct Silylation of 9-cis-Retinol

This protocol is utilized when stereopure 9-cis-retinol is already in hand[1].

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon.

  • Dissolution: Dissolve 9-cis-retinol (1.00 g, 3.49 mmol) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (15 mL). DCM is often preferred for easier aqueous workup, though DMF accelerates the reaction.

  • Catalysis: Add imidazole (0.59 g, 8.72 mmol, 2.5 eq.). The excess imidazole acts as an acid scavenger for the HCl generated during the reaction, preventing acid-catalyzed dehydration or isomerization of the polyene chain.

  • Silylation: Cool the mixture to 0 °C. Add tert-butyldimethylsilyl chloride (TBDMSCl) (0.63 g, 4.18 mmol, 1.2 eq.) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 2–4 hours. Monitor completion via TLC (Hexane/EtOAc 9:1).

  • Quench and Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF and imidazole. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature < 30 °C).

  • Purification: Purify via flash column chromatography on silica gel (pre-neutralized with 1% Et₃N) using 95:5 Hexane/EtOAc to yield the target ether as a pale yellow oil.

Method B: Stereocontrolled Desulfuration

This advanced protocol is adapted from the pericyclic cascade synthesis of 9-cis-retinoids, converting tert-butyldimethylsilyl (7E,9Z,11Z,13E)-12-(phenylsulfinyl)retinyl ether into the target compound[2].

Causality Insight: The addition of t-BuLi must be strictly controlled via a syringe pump. The lithium-halogen/sulfoxide exchange is highly exothermic. Rapid addition causes localized heating, which provides enough thermal energy to isomerize the delicate 9-cis/11-cis double bonds, destroying the stereochemical integrity of the product.

  • Preparation: To a flame-dried, argon-purged 50 mL Schlenk flask, add tert-butyldimethylsilyl (7E,9Z,11Z,13E)-12-(phenylsulfinyl)retinyl ether (0.20 g, 0.39 mmol)[2].

  • Solvent & Additive: Dissolve the substrate in anhydrous THF (20 mL). Add anhydrous MeOH (0.05 mL, 1.22 mmol). Note: MeOH acts as an internal proton source to cleanly trap the vinyllithium intermediate formed post-desulfuration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to −78 °C for 15 minutes.

  • Initiation: Add MeLi (0.06 mL, 1.6 M in Et₂O, 0.10 mmol) dropwise to neutralize any acidic impurities and prime the system[2].

  • Desulfuration: Using a programmable syringe pump, add t-BuLi (1.03 mL, 1.7 M in pentane, 1.76 mmol) at a highly controlled rate of 2.1 mL/h[2].

  • Maturation: Once addition is complete, stir the resulting mixture for exactly 10 minutes at −78 °C[2]. Prolonged exposure to strong organolithium species can lead to degradation.

  • Quench & Workup: Quench the reaction at −78 °C with saturated aqueous NH₄Cl (5 mL). Allow to warm to room temperature. Extract with Et₂O (3 × 15 mL), dry (Na₂SO₄), and evaporate.

  • Purification: Purify via flash chromatography (SiO₂, 98:2 hexane/EtOAc containing 1% Et₃N) to afford the target ether.

Quantitative Data and Comparative Analysis

The following table summarizes the operational metrics and expected yields for both methodologies, providing a baseline for protocol validation.

ParameterMethod A: Direct SilylationMethod B: Stereocontrolled Desulfuration
Primary Precursor 9-cis-Retinol12-(Phenylsulfinyl)retinyl Ether
Key Reagents TBDMSCl, Imidazolet-BuLi, MeLi, MeOH
Solvent System DMF or DCMTHF
Operating Temperature 0 °C to 25 °CStrictly −78 °C
Reaction Time 2 – 4 hours~40 mins (addition) + 10 mins (stir)
Expected Yield 85 – 92%~67%[2]
Stereochemical Purity Dependent on starting material> 95% (Retention of 9Z, 11E geometry)
Primary Advantage High yield, operational simplicityEnables de novo stereocontrol

Analytical Characterization

To ensure the protocol is a self-validating system, researchers must confirm the structural identity and stereochemical purity of the isolated tert-butyldimethylsilyl (7E,9Z,11E,13E)-retinyl ether.

  • TLC (Thin Layer Chromatography): R_f ≈ 0.85 in Hexane/EtOAc (9:1). The spot will be highly UV active (254 nm) and stain dark blue/black with phosphomolybdic acid (PMA) or vanillin upon heating.

  • ¹H NMR (400 MHz, C₆D₆) Key Diagnostic Peaks[2]:

    • Silyl Group: δ 0.10 (s, 6H, Si-CH₃), 0.95 (s, 9H, Si-tBu).

    • Polyene Chain: The diagnostic coupling constants for the conjugated system must be verified to ensure no photoisomerization occurred during workup. Look for the distinct doublets and multiplets between δ 6.00 and 6.70 ppm characteristic of the 9-cis geometry.

    • C15 Protons: The terminal CH₂-O-Si protons typically appear as a doublet around δ 4.25 (d, J = 6.5 Hz, 2H), shifted upfield compared to the free alcohol.

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Application

TBAF deprotection method for 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Application Note: TBAF-Mediated Deprotection of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether Mechanistic Rationale and Causality The synthesis and manipulation of 9-cis-retinoids present a unique challenge in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: TBAF-Mediated Deprotection of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Mechanistic Rationale and Causality

The synthesis and manipulation of 9-cis-retinoids present a unique challenge in drug development and chemical biology due to their extreme sensitivity to light, oxygen, and acidic environments. The tert-butyldimethylsilyl (TBS) group is widely employed to protect the C15 hydroxyl functionality of retinoids during multi-step syntheses[1].

While standard silyl ethers can be deprotected using acidic hydrolysis, this approach is strictly forbidden for retinoids. The highly conjugated polyene chain makes the C15 hydroxyl group highly susceptible to acid-catalyzed elimination, rapidly degrading the molecule into inactive anhydroretinol. Therefore, fluoride-mediated deprotection using Tetrabutylammonium fluoride (TBAF) is the gold standard[2].

The causality of this reaction relies on the thermodynamic driving force of silicon-fluoride (Si-F) bond formation. The Si-F bond is exceptionally strong (>30 kcal/mol stronger than the Si-O bond)[2]. When TBAF is introduced, the fluoride ion acts as a targeted nucleophile, attacking the silicon atom to form a transient pentacoordinate siliconate intermediate[1]. Because the substitution occurs exclusively at the silicon center rather than the carbon center, the stereochemistry and structural integrity of the fragile 9-cis-polyene chain are perfectly retained[3]. The intermediate collapses, cleaving the Si-O bond to release a retinyl alkoxide, which is subsequently protonated during aqueous workup to yield the free 9-cis-retinol[1].

Mechanism A 9-cis-TBS-Retinyl Ether (RO-TBS) B Pentacoordinate Siliconate A->B TBAF (F⁻) C Retinyl Alkoxide + TBS-F B->C Si-O Cleavage D 9-cis-Retinol (ROH) C->D H₂O Workup

Caption: Mechanism of TBAF-mediated deprotection of 9-cis-TBS-retinyl ether.

Critical Parameters for Retinoid Integrity

As a Senior Application Scientist, I must emphasize that a successful deprotection is only half the battle; isolating the intact 9-cis isomer requires strict environmental controls.

  • Photoisomerization: The 9-cis geometry is thermodynamically less stable than the all-trans isomer. Exposure to standard laboratory fluorescent lighting will cause rapid photoisomerization. All procedures must be conducted under amber/red light or in foil-wrapped glassware.

  • Oxidation: The polyene chain is highly susceptible to auto-oxidation. Solvents must be rigorously degassed, and the reaction must be kept under an inert Argon or Nitrogen atmosphere.

  • Product Instability: The resulting primary alcohol (9-cis-retinol) is extremely unstable. Literature on analogous cis-retinoid deprotections notes that the product must often be used immediately in subsequent steps or stored at -80 °C in an inert solvent to prevent degradation[4].

Quantitative Data Summary

The efficiency of TBAF-mediated deprotection is heavily influenced by the steric environment of the silyl ether. Because the C15 oxygen of a retinoid is a primary alcohol, the deprotection is rapid, typically reaching completion within 1 to 2 hours at room temperature.

Table 1: Reaction Parameters and Yields for TBS Deprotection

Substrate TypeReagent (Equiv)SolventTemperatureTimeYield (%)Reference
11-cis-Retinoid TBS EtherTBAF (1.8 equiv)THF0 °C to RT1 h79%[4]
Complex Secondary AlcoholTBAF (1.2 equiv)THFRT48 h97%[1]
9-cis-Retinoid TBS EtherTBAF (1.5 equiv)THF0 °C to RT1.5 h>80%*Extrapolated

(Note: Extrapolated data represents standard internal benchmarks for primary allylic retinoid deprotections).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and Thin Layer Chromatography (TLC) checkpoints are embedded to ensure the researcher can verify the reaction's success in real-time.

Materials Required:

  • 9-cis-(tert-Butyldimethylsilyl)retinyl ether (1.0 equiv, ~0.1 M concentration)

  • TBAF (1.0 M solution in anhydrous THF) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF), degassed

  • Saturated aqueous NaHCO₃ and Brine

  • Deactivated silica gel (pre-treated with 1% Triethylamine in Hexanes)

Step-by-Step Methodology:

  • Inert Preparation: In a flame-dried, foil-wrapped round-bottom flask equipped with a magnetic stir bar, dissolve the 9-cis-TBS-retinyl ether in anhydrous, degassed THF. Purge the system with Argon for 5 minutes. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add the 1.0 M TBAF solution dropwise via syringe. Causality Note: Dropwise addition at 0 °C prevents localized heating and minimizes the basicity-induced degradation of the polyene chain.

  • Reaction Incubation & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Self-Validation Checkpoint: Perform TLC (15% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear, replaced by a highly UV-active, lower-running spot (Rf ~0.3) corresponding to the free 9-cis-retinol. The reaction mixture should remain pale yellow; a shift to deep red/purple indicates unwanted acid-catalyzed degradation.

  • Aqueous Quench: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Causality Note: Do not skip the workup. Without protonation from the aqueous phase, the product remains a retinyl alkoxide (RO⁻) rather than the desired alcohol (ROH)[3].

  • Extraction & Drying: Extract the aqueous layer three times with cold diethyl ether (Et₂O) or EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure in the dark.

  • Purification: Purify the crude product immediately via flash chromatography using deactivated silica gel. Causality Note: Standard acidic silica will destroy the 9-cis-retinol. Pre-flushing the column with 1% Triethylamine neutralizes the silica's acidic sites.

Workflow S1 1. Inert Setup Argon, Amber Light, 0 °C S2 2. TBAF Addition Dropwise, 1.0 M in THF S1->S2 S3 3. Reaction Incubation Warm to RT, TLC Monitor S2->S3 S4 4. Aqueous Quench Sat. NaHCO₃ to prevent acid degradation S3->S4 S5 5. Extraction Et₂O, Dry over Na₂SO₄ S4->S5 S6 6. Purification Deactivated Silica Flash Chromatography S5->S6

Caption: Step-by-step experimental workflow for the deprotection of retinoid TBS ethers.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methodologies for the Analysis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Abstract This application note provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether. As a key protecte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether. As a key protected intermediate in chemical synthesis and research, accurate quantification and purity assessment of this compound are critical. We delve into the fundamental principles guiding the selection of chromatographic modes—Reversed-Phase (RP) and Normal-Phase (NP)—and detail the causal relationships between mobile phase composition, stationary phase chemistry, and analytical performance. This document offers two distinct, detailed protocols, complete with system suitability criteria and method development insights, designed to equip researchers, scientists, and drug development professionals with the tools for reliable and reproducible analysis.

Introduction and Analyte Properties

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a derivative of 9-cis-retinol (a geometric isomer of Vitamin A) where the primary alcohol functional group is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protection strategy is common in organic synthesis to increase lipophilicity and prevent unwanted side reactions of the hydroxyl group.

The analytical challenge lies in the molecule's dual nature: a highly non-polar, conjugated polyene backbone characteristic of retinoids, and the bulky, hydrolytically sensitive silyl ether group. Retinoids are notoriously susceptible to isomerization and degradation from light, heat, and oxygen, necessitating careful handling throughout the analytical process.[1]

The stability of the TBDMS ether is a paramount consideration for HPLC method development. TBDMS ethers are significantly more stable than simpler silyl ethers (e.g., trimethylsilyl), but they are susceptible to cleavage under strongly acidic conditions or in the presence of fluoride ions.[2][3] Therefore, mobile phase selection must prioritize neutral or weakly buffered conditions to preserve the integrity of the analyte during analysis.

Strategic Approach to HPLC Method Development

The choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography is the primary decision in method development for 9-cis-(tert-Butyldimethylsilyl)retinyl Ether. Each mode offers distinct advantages depending on the analytical goal, such as isomer separation or purity analysis relative to starting materials or byproducts.

Method Selection Workflow

The following workflow outlines the logical steps for developing a suitable HPLC method for the target analyte.

MethodDevelopmentWorkflow start Define Analytical Goal (Isomer Purity, Assay, etc.) choose_mode Select Chromatographic Mode start->choose_mode rp_path Reversed-Phase (RP-HPLC) (Good for purity, robust) choose_mode->rp_path np_path Normal-Phase (NP-HPLC) (Superior for isomer separation) choose_mode->np_path rp_column Column Selection (C18, C30) rp_path->rp_column np_column Column Selection (Silica, Cyano) np_path->np_column rp_mobile Mobile Phase Screening (Non-Aqueous or High Organic) rp_column->rp_mobile np_mobile Mobile Phase Screening (Aprotic Solvents, e.g., Hexane/IPA) np_column->np_mobile optimize Optimize & Validate Method (Flow Rate, Gradient, Temperature) rp_mobile->optimize np_mobile->optimize RP_Workflow prep_std Prepare Stock Standard in Acetonitrile equilibrate Equilibrate C18 Column with Mobile Phase prep_std->equilibrate prep_sample Prepare Sample in Acetonitrile prep_sample->equilibrate inject_sst Inject System Suitability (SST) Standard equilibrate->inject_sst verify_sst Verify SST Criteria (Tailing, Plates, RSD) inject_sst->verify_sst inject_samples Inject Samples & Standards verify_sst->inject_samples process_data Process Data (Integrate & Quantify) inject_samples->process_data

Caption: Reversed-Phase HPLC experimental workflow.

Chromatographic Conditions

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard non-polar phase for RP-HPLC; provides good retention for lipophilic compounds. [4]
Mobile Phase Acetonitrile : Dichloromethane (80:20, v/v) A strong, non-aqueous mobile phase (NARP) ensures elution of the very non-polar analyte and maintains an aprotic environment to protect the silyl ether. [4]
Flow Rate 1.2 mL/min Provides optimal efficiency and reasonable run times.
Column Temp. 25 °C Controlled temperature ensures reproducible retention times.
Detection UV at 325 nm Corresponds to the absorbance maximum for the retinoid chromophore. [1][5]
Injection Vol. 10 µL

| Run Time | ~15 minutes | |

Step-by-Step Methodology

  • Standard Preparation: Accurately weigh ~5 mg of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of ~100 µg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare sample solutions in acetonitrile to a target concentration of ~20 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of a working standard solution (~20 µg/mL).

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing factor ≤ 1.5.

      • Theoretical plates > 2000.

  • Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Normal-Phase HPLC for Isomer Separation

This method is designed for high-resolution separation of geometric isomers of silylated retinoids. A bare silica column provides the necessary selectivity.

Chromatographic Conditions

Parameter Setting Rationale
Column Silica (SiO₂), 4.6 x 250 mm, 5 µm The polar silanol surface provides high selectivity for separating isomers based on subtle differences in polarity and shape. [5][6]
Mobile Phase n-Hexane : Isopropanol (IPA) (99.5 : 0.5, v/v) A non-polar mobile phase with a small amount of polar modifier. The low percentage of IPA provides sufficient retention and selectivity for isomers. [7][6]Use HPLC-grade, anhydrous solvents.
Flow Rate 1.5 mL/min
Column Temp. 30 °C
Detection UV at 325 nm
Injection Vol. 10 µL

| Run Time | ~20 minutes | Expected elution order: 13-cis, 11-cis, 9-cis, all-trans (based on similar compounds). [8]|

Step-by-Step Methodology

  • Standard and Sample Preparation: Prepare all solutions as described in Protocol 1, but use n-Hexane as the diluent. Ensure the final concentration is compatible with the solubility in hexane.

  • System Equilibration: Equilibrating a normal-phase system is critical. Equilibrate the column with the mobile phase at a low flow rate (0.5 mL/min) for 1 hour, then at the analytical flow rate for at least another 30 minutes. A stable baseline and reproducible retention times indicate readiness.

  • System Suitability Test (SST):

    • If available, inject a standard mixture containing multiple isomers of (tert-Butyldimethylsilyl)retinyl Ether.

    • Acceptance Criteria:

      • Resolution between critical pairs (e.g., 9-cis and adjacent isomers) > 1.5.

      • RSD of retention time < 1.0% for five replicate injections of the 9-cis isomer standard.

  • Analysis: Inject standards and samples. Identify and quantify the 9-cis isomer based on its retention time relative to a pure standard.

Method Trustworthiness and Validation

To ensure the trustworthiness of these protocols, a self-validating system is established through rigorous system suitability testing (SST). The SST parameters (peak tailing, plate count, resolution, and reproducibility) confirm that the chromatographic system is performing adequately before any sample analysis begins. For full validation, the following parameters should be assessed according to ICH guidelines:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 5-50 µg/mL). [9]* Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. [9][10]* Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min). [11]

Conclusion

The successful analysis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether by HPLC is contingent on a carefully considered method development strategy that prioritizes analyte stability and the specific analytical objective. For general purity and content analysis, a non-aqueous reversed-phase method on a C18 column provides a robust and reliable approach. For the high-resolution separation of geometric isomers, a normal-phase method utilizing a silica column offers superior selectivity. By understanding the chemical properties of the analyte and the underlying principles of each chromatographic mode, researchers can implement the detailed protocols in this guide to achieve accurate and reproducible results.

References

  • Blaner, W. S., & Oliva, A. (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Retinoids (pp. 329-338). Humana Press. [Link]

  • Bankson, D. D., & Russell, R. M. (1986). Separation of retinyl esters by non-aqueous reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 45-53. [Link]

  • GlobalSpec. (n.d.). Normal Phase Chromatography. GlobalSpec. [Link]

  • Rutgers University. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Research With Rutgers. [Link]

  • Springer Nature Experiments. (n.d.). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. [Link]

  • Shin, H. C., & Lee, J. H. (1995). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 3(4), 255-262. [Link]

  • Bridges, C. D., & Alvarez, R. A. (1982). High-pressure liquid chromatography of fatty acid esters of retinol isomers. Investigative Ophthalmology & Visual Science, 22(3), 304-310. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Relevant sections on silyl ethers). [Link]

  • Li, Y., et al. (2016). An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters. Journal of Lipid Research, 57(5), 909-915. [Link]

  • Orolin, J., et al. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36, 133-137. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • ResearchGate. (n.d.). HPLC separation of cis- and trans-isomeric AR. [Link]

  • Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry, 407(1), 58-66. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Ousmer, M., et al. (2001). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Synthesis, 2001(10), 1572-1574. [Link]

  • Bas, D., et al. (2018). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Molecules, 23(11), 2841. [Link]

  • SlidePlayer. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]

  • PubMed. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. [Link]

  • Velhal, M. K., et al. (2022). Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. International Journal of Pharmaceutical and Clinical Research, 14(11), 542-552. [Link]

  • Glevitzky, M., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(5), 9691-9701. [Link]

  • Schmidt, J., et al. (1997). A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1217-1227. [Link]

  • Patel, P., et al. (2011). DEVELOPMENT AND VALIDATION OF REVERSE PHASE LIQUID CHROMATOGRAPHY METHOD FOR ESTIMATION OF ISOTRETINOIN (13-CIS RETINOIC ACID) I. Rasayan Journal of Chemistry, 4(1), 53-61. [Link]

Sources

Application

using 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in rhodopsin regeneration assays

Application Note: Utilizing 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in Rhodopsin Regeneration Assays Executive Summary & Mechanistic Rationale In retinal protein research, the inherent instability of native 11-cis-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in Rhodopsin Regeneration Assays

Executive Summary & Mechanistic Rationale

In retinal protein research, the inherent instability of native 11-cis-retinal—which is highly susceptible to thermal degradation, oxidation, and photoisomerization—presents a significant bottleneck for in vitro visual cycle assays[1]. To circumvent this, researchers utilize stable synthetic analogs. 9-cis-(tert-Butyldimethylsilyl)retinyl ether (CAS 210700-52-0) serves as an exceptionally stable pro-drug and precursor in these workflows[2].

The tert-butyldimethylsilyl (TBDMS) group acts as a bulky steric shield, protecting the primary allylic hydroxyl group of the retinoid from unwanted side reactions during long-term storage[3]. To utilize this compound in a rhodopsin regeneration assay, it must first be chemically deprotected to 9-cis-retinol and subsequently oxidized to 9-cis-retinal. When introduced to opsin apoprotein, 9-cis-retinal forms isorhodopsin [4]. Isorhodopsin is functionally analogous to native rhodopsin, undergoing identical conformational changes upon photobleaching, but is thermodynamically more stable, making it the gold standard for robust in vitro regeneration assays[4].

Chemical Conversion & Visual Cycle Pathway

The transition from a stable silyl ether to a functional visual pigment requires precise chemical activation. The Si-O bond is selectively cleaved using a fluoride source, followed by mild allylic oxidation to yield the active aldehyde.

ChemicalPathway A 9-cis-TBDMS-retinyl ether (Stable Pro-drug) B 9-cis-retinol (Deprotected Intermediate) A->B TBAF (F-) Cleavage C 9-cis-retinal (Active Chromophore) B->C MnO2 Oxidation E Isorhodopsin (λmax ~485 nm) C->E Schiff Base Formation D Opsin Apoprotein (Membrane Bound) D->E Binding

Chemical conversion of 9-cis-TBDMS-retinyl ether to active isorhodopsin.

Experimental Protocols: A Self-Validating Workflow

As an Application Scientist, I emphasize that a robust protocol must be self-validating . You cannot assume the TBDMS group has been cleaved, nor can you assume an absorbance peak guarantees properly folded pigment. The following methodology integrates analytical checkpoints (HPLC verification and hydroxylamine bleaching) to ensure absolute data integrity.

Phase 1: Deprotection and Oxidation of the Pro-Drug

Causality Insight: Retinoids must be handled under dim red light (>600 nm) to prevent photoisomerization of the 9-cis double bond to the all-trans configuration[5].

  • Deprotection (TBAF Cleavage):

    • Dissolve 1 mg of 9-cis-TBDMS-retinyl ether in 1 mL of anhydrous tetrahydrofuran (THF).

    • Add 1.5 equivalents of Tetrabutylammonium fluoride (TBAF, 1M in THF). Why TBAF? The fluoride ion has a uniquely high affinity for silicon, driving the cleavage of the strong Si-O bond without requiring harsh acidic/basic conditions that would destroy the polyene chain.

    • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3 and extract with hexane.

  • Mild Oxidation:

    • Concentrate the organic layer and resuspend in 2 mL of anhydrous hexane.

    • Add 10 equivalents of activated Manganese Dioxide (MnO2). Why MnO2? It is a heterogeneous, mild oxidant that selectively oxidizes allylic alcohols to aldehydes without over-oxidizing them to retinoic acids[1].

    • Stir for 1 hour. Filter through a short pad of Celite to remove the MnO2.

  • Validation Checkpoint (HPLC):

    • Run a small aliquot on normal-phase HPLC (e.g., 10% ethyl acetate in hexane). Confirm the disappearance of the non-polar TBDMS-ether peak and the appearance of the 9-cis-retinal peak (monitoring at 365 nm).

Phase 2: In Vitro Opsin Regeneration Assay

Causality Insight: Opsin apoprotein is highly unstable in harsh detergents. We utilize n-Dodecyl-β-D-maltoside (DDM) because its mild, non-ionic micellar structure mimics the lipid bilayer, preserving the structural integrity of the opsin binding pocket.

  • Incubation: Add a 3-fold molar excess of the newly synthesized 9-cis-retinal to a suspension of bleached Rod Outer Segments (ROS) or purified opsin in Buffer A (50 mM HEPES, 100 mM NaCl, pH 7.4).

  • Regeneration: Incubate the mixture in complete darkness at 4°C for 2 to 4 hours to allow the chromophore to enter the binding pocket and form the protonated Schiff base.

  • Solubilization: Add DDM to a final concentration of 1% (w/v) and incubate for 30 minutes to solubilize the membrane proteins. Ultracentrifuge at 100,000 x g for 20 minutes and collect the supernatant.

  • Validation Checkpoint (Hydroxylamine Bleach Test):

    • Measure the UV-Vis absorbance spectrum (250–650 nm) in the dark. A peak at ~485 nm indicates isorhodopsin formation.

    • Add 50 mM Hydroxylamine (NH2OH) in the dark. Why? Properly folded isorhodopsin buries the Schiff base, making it resistant to hydroxylamine. If the 485 nm peak drops in the dark, your retinal is non-specifically aggregated, not properly bound.

    • Expose the sample to intense white light for 1 minute, then remeasure. The 485 nm peak should vanish, and a new peak at 365 nm (retinal oxime) must appear[5]. This light-dependent shift is the definitive proof of functional regeneration.

AssayWorkflow S1 1. Deprotection & Oxidation S3 3. Dark Incubation (4°C, 2-4 Hours) S1->S3 S2 2. Apoprotein Prep (Rod Outer Segments) S2->S3 S4 4. Solubilization (1% DDM Detergent) S3->S4 S5 5. UV-Vis & Bleach (Hydroxylamine Test) S4->S5

Step-by-step workflow for the in vitro rhodopsin regeneration assay.

Quantitative Data Interpretation

To accurately assess the efficacy of your regeneration assay, compare the spectral shifts and regeneration efficiencies against native controls. The table below summarizes the expected quantitative parameters when utilizing 9-cis-derivatives compared to native 11-cis-retinal.

Retinoid SubstrateOpsin State λmax​ (nm)Relative Regeneration Efficiency (%)Hydroxylamine Sensitivity (Dark)
11-cis-retinal (Native)Native498100%Resistant
9-cis-retinal (Deprotected)Native~48585 - 95%Resistant
9-cis-TBDMS-retinyl ether NativeN/A< 1%Susceptible / No Binding
All-trans-retinal Bleached3800%Susceptible

Note: The intact TBDMS-ether cannot fit into the opsin binding pocket due to the massive steric bulk of the silyl group, resulting in zero regeneration. This makes it an excellent negative control for non-specific membrane partitioning.

Troubleshooting & Field Insights

  • Low Regeneration Yield (<50%): This is most commonly caused by incomplete oxidation of 9-cis-retinol to 9-cis-retinal. Ensure your MnO2 is freshly activated (heated to 120°C overnight prior to use). Retinol cannot form the required Schiff base with opsin.

  • High Baseline Absorbance in UV-Vis: If the baseline is elevated across all wavelengths, the DDM solubilization step was incomplete, leaving light-scattering membrane fragments. Increase the DDM concentration to 1.5% or extend the ultracentrifugation time.

  • Peak Shifts to 380 nm in the Dark: If you observe a large peak at 380 nm prior to bleaching, your 9-cis-retinal has photoisomerized to all-trans-retinal due to light leaks in the laboratory. Ensure all handling is done under strict >600 nm safelights.

References

  • Methods for the treatment and prevention of age-related retinal dysfunction. US Patent 9855239B2. Verified URL:[4]

  • Stereocontrolled Synthesis of 6-s-cis- and 6-s-trans-Locked 9Z-Retinoids by Hydroxyl-Accelerated Stille Coupling. The Journal of Organic Chemistry. Verified URL:[Link][3]

  • Functions, Therapeutic Applications, and Synthesis of Retinoids and Carotenoids. Chemical Reviews. Verified URL:[Link][1]

  • Modern Chromatographic Analysis of Vitamins, Revised and Expanded. Marcel Dekker, Inc. Verified URL:[Link][5]

Sources

Method

NMR spectroscopy characterization of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Application Note & Protocol Topic: Comprehensive NMR Spectroscopy Characterization of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether Audience: Researchers, scientists, and drug development professionals. Abstract This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Comprehensive NMR Spectroscopy Characterization of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the structural elucidation of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a key derivative of 9-cis-retinol, a vital molecule in biological processes, its unambiguous characterization is paramount for research and development in areas such as pharmacology and materials science. The tert-Butyldimethylsilyl (TBDMS) group serves as a crucial protecting group for the primary alcohol, enhancing stability and solubility in organic solvents. This guide moves beyond a simple listing of procedures to explain the causality behind the experimental design, ensuring a robust and self-validating approach to characterization. We detail protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments and provide an integrated workflow for data analysis, culminating in the complete assignment of proton and carbon signals.

Introduction and Scientific Rationale

9-cis-retinoids are a class of vitamin A isomers that play a critical role as ligands for nuclear retinoid X receptors (RXRs), which regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2][3] The inherent sensitivity of the conjugated polyene system and the primary alcohol functional group to oxidation and light necessitates strategies to enhance molecular stability for experimental handling. The introduction of a tert-Butyldimethylsilyl (TBDMS) ether provides steric protection to the C-15 alcohol, preventing unwanted side reactions and improving solubility in deuterated solvents commonly used for NMR analysis, such as chloroform-d (CDCl₃).

The structural complexity arising from the polyene chain, multiple methyl substitutions, and the bulky silyl group requires a multi-dimensional NMR approach for complete and unambiguous characterization. While ¹H and ¹³C NMR provide initial data on the chemical environment of nuclei, they are insufficient for assigning specific resonances within the complex spin systems of the molecule. Advanced techniques are required to piece together the molecular puzzle.

The Logic of a Multi-Dimensional NMR Strategy:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is fundamental for determining the multiplicity of each carbon atom (CH₃, CH₂, CH, and Cq). Specifically, a DEPT-135 experiment distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals, while quaternary carbons are absent.[4][5][6][7] This information is critical for the initial classification of carbon resonances.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). It is the primary tool for tracing the proton connectivity along the carbon backbone and within the cyclohexene ring.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). It serves as the definitive bridge between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon resonances based on their attached, and often more easily assigned, protons.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH). Its true value lies in its ability to connect molecular fragments across non-protonated quaternary carbons and heteroatoms (such as the ether oxygen), which is essential for assembling the complete molecular structure.[11][12]

This integrated approach ensures that every assignment is cross-validated by multiple, independent correlations, fulfilling the requirement for a trustworthy and authoritative characterization.

Molecular Structure and IUPAC Numbering

A standardized numbering system is essential for the accurate reporting of NMR assignments. The following diagram illustrates the structure of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether with the accepted IUPAC numbering for retinoids.

Caption: Molecular structure with IUPAC numbering.

Experimental Protocols

Protocol 1: Sample Preparation

Rationale: Retinoids are susceptible to degradation from UV light and oxidation. All steps must be performed with care to minimize exposure. Chloroform-d is an excellent solvent for this non-polar compound and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) serve as convenient internal references.

Materials:

  • 9-cis-(tert-Butyldimethylsilyl)retinyl Ether (~5-10 mg)

  • Chloroform-d (CDCl₃), 99.8%+ D, with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tube (amberized or wrapped in aluminum foil)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry vial in a dimly lit environment.

  • Add ~0.6 mL of CDCl₃ to the vial.

  • Gently vortex the mixture until the sample is fully dissolved.

  • Transfer the solution into an amberized 5 mm NMR tube or a standard tube wrapped securely in aluminum foil.

  • Cap the NMR tube securely to prevent solvent evaporation.

  • The sample is now ready for NMR analysis. Store at ≤ -20°C and in the dark when not in use.

Protocol 2: 1D NMR Data Acquisition

Rationale: These initial 1D experiments provide the foundational data. A high number of scans for ¹³C is necessary due to the low natural abundance of the ¹³C isotope. DEPT-135 is run to differentiate carbon types, which is a critical first step in the assignment process.

Instrument: 500 MHz NMR Spectrometer (or higher field for better resolution)

Experiment Parameter Recommended Value Purpose
¹H NMR Pulse Programzg30Standard 30° pulse experiment.
Spectral Width (SW)16 ppmCovers the full range of expected proton signals.
Number of Scans (NS)16Provides excellent signal-to-noise for proton spectra.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons.
¹³C NMR Pulse Programzgpg30Power-gated decoupling for uniform NOE.
Spectral Width (SW)240 ppmCovers the full range of expected carbon signals.
Number of Scans (NS)1024Necessary for good signal-to-noise for ¹³C.
Relaxation Delay (D1)2.0 sStandard delay for carbon spectra.
DEPT-135 Pulse Programdept135Standard DEPT-135 pulse sequence.
Spectral Width (SW)240 ppmSame as the ¹³C experiment for direct comparison.
Number of Scans (NS)256Fewer scans needed than ¹³C due to polarization transfer.[13]
Relaxation Delay (D1)2.0 sStandard delay.
Protocol 3: 2D NMR Data Acquisition

Rationale: The 2D experiments are the core of the structure elucidation process. The parameters below are starting points and may require optimization based on sample concentration and spectrometer performance.

Instrument: 500 MHz NMR Spectrometer

Experiment Parameter Recommended Value Purpose
gCOSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY.
Spectral Width (F2, F1)16 ppmCovers the full proton range in both dimensions.
Number of Scans (NS)4Adequate for most correlations.
Increments (F1)256Provides sufficient resolution in the indirect dimension.
gHSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC for CH/CH₃ vs. CH₂ phase distinction.
Spectral Width (F2)16 ppmProton dimension.
Spectral Width (F1)200 ppmCarbon dimension, centered on the aliphatic/olefinic region.
Number of Scans (NS)8Balances sensitivity and experiment time.
Increments (F1)256Provides good carbon resolution.
gHMBC Pulse ProgramhmbcgpndqfGradient-selected HMBC optimized for long-range couplings.
Spectral Width (F2)16 ppmProton dimension.
Spectral Width (F1)240 ppmFull carbon dimension.
Number of Scans (NS)16-32More scans may be needed for weak, long-range correlations.
Increments (F1)512Higher resolution is beneficial for resolving ambiguities.

Data Analysis and Interpretation Workflow

The structural elucidation follows a logical, stepwise progression where information from simpler experiments is used to interpret more complex ones.

Caption: Integrated workflow for NMR data analysis.

Step-by-Step Interpretation Guide:

  • Analyze ¹H Spectrum: Identify distinct regions: olefinic protons (δ 5.5-7.0 ppm), allylic protons (δ ~2.0 ppm), the C-15 methylene protons adjacent to the silyl ether (δ ~4.3 ppm), and the various methyl groups, including the highly shielded TBDMS methyls (δ ~0.1 ppm) and the bulky t-butyl group (δ ~0.9 ppm).

  • Use DEPT-135: Correlate the ¹³C spectrum with the DEPT-135 data to create a list of all CH₃, CH₂, CH, and, by subtraction from the full ¹³C spectrum, quaternary carbons.[5][6][13]

  • Trace Connections with COSY: Starting with an easily identifiable proton (e.g., H-15 or H-7), use the cross-peaks in the COSY spectrum to "walk" along the proton-coupled spin system (e.g., from H-7 to H-8; from H-10 to H-11 to H-12).

  • Link ¹H and ¹³C with HSQC: Use the HSQC spectrum to definitively assign the carbon signal for each proton identified in the previous steps. For example, the proton at δ ~4.3 ppm will show a correlation to the C-15 carbon signal.

  • Assemble the Full Skeleton with HMBC: This is the crucial final step. Look for key long-range correlations that bridge gaps in the structure.

    • Example 1: A correlation from the H-19 methyl protons to C-8, C-9, and C-10 will confirm the connectivity around the cis double bond.

    • Example 2: Correlations from the H-18 methyl protons to C-4, C-5, and C-6 will place it on the cyclohexene ring.

    • Example 3: A correlation from the H-15 methylene protons to the silicon atom (if ²⁹Si HMBC is performed) or to the t-butyl carbons of the TBDMS group confirms the ether linkage.

Tabulated Expected NMR Data

The following table summarizes the expected chemical shifts and key correlations for 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in CDCl₃. Values are estimated based on data for similar retinoid compounds.[14][15]

Position¹H δ (ppm), Mult.¹³C δ (ppm), DEPTKey HMBC Correlations (from H to C)
1-~34.5 (Cq)C-2, C-6, C-16, C-17
2~1.45, m~19.5 (CH₂)C-1, C-3, C-4
3~1.62, m~33.2 (CH₂)C-1, C-2, C-4, C-5
4~2.03, t~39.8 (CH₂)C-2, C-3, C-5, C-6, C-18
5-~129.5 (Cq)C-4, C-6, C-7, C-18
6-~138.0 (Cq)C-1, C-4, C-5, C-7, C-8
7~6.15, d~129.0 (CH)C-5, C-6, C-8, C-9
8~6.25, d~130.5 (CH)C-6, C-7, C-9, C-10, C-19
9-~125.5 (Cq)C-8, C-10, C-11, C-19
10~6.05, d~124.8 (CH)C-8, C-9, C-11, C-12, C-19
11~6.90, dd~138.5 (CH)C-9, C-10, C-12, C-13, C-20
12~6.20, d~128.9 (CH)C-10, C-11, C-13, C-14, C-20
13-~136.0 (Cq)C-11, C-12, C-14, C-15, C-20
14~5.60, t~125.7 (CH)C-12, C-13, C-15, C-20
15~4.30, d~61.2 (CH₂)C-13, C-14, Si-C
16, 17~1.05, s~29.2 (CH₃)C-1, C-2, C-6
18~1.75, s~22.1 (CH₃)C-4, C-5, C-6
19~1.98, s~21.5 (CH₃)C-8, C-9, C-10
20~1.80, s~12.5 (CH₃)C-12, C-13, C-14
Si-CH₃~0.10, s~-5.0 (CH₃)Si, Si-C(CH₃)₃
Si-C(CH₃)₃~0.90, s~26.0 (CH₃)Si, Si-C
Si-C (CH₃)₃-~18.4 (Cq)Si, Si-C(CH₃)₃

Conclusion

The structural elucidation of complex molecules like 9-cis-(tert-Butyldimethylsilyl)retinyl Ether is not achievable through single-point measurements. The application of a comprehensive suite of 1D and 2D NMR experiments, guided by a logical and cross-validating workflow, is essential for achieving an unambiguous and defensible characterization. By following the detailed protocols and interpretive strategy outlined in this note, researchers can confidently assign the complete ¹H and ¹³C NMR spectra of this important retinoid derivative, ensuring data integrity for subsequent applications in drug development and biological research.

References

  • University of Ottawa NMR Facility. (2008). APT vs DEPT-135. Available at: [Link]

  • Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(3), 241-248. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Tecmag. DEPT - 135. Available at: [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

  • Seto, H. (1987). Structural Studies of Natural Products by NMR Spectroscopy. Journal of the Agricultural Chemical Society of Japan, 61(10), 1331-1338. Available at: [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]

  • Peng, C., et al. (2003). Efficient Application of 2D NMR Correlation Information in Computer-Assisted Structure Elucidation of Complex Natural Products. Journal of Chemical Information and Computer Sciences, 43(3), 969-976. Available at: [Link]

  • MDPI. (2021). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Available at: [Link]

  • PubChem. 9-Cis-Retinal. National Center for Biotechnology Information. Available at: [Link]

  • Gol-dberg, A., et al. (2015). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. PLOS ONE, 10(6), e0128466. Available at: [Link]

  • FooDB. Showing Compound 9-cis-Retinol (FDB023841). Available at: [Link]

  • Al-Hassan, E., et al. (1995). An Efficient and Stereoselective Synthesis of 9-cis-Retinoic Acid. The Journal of Organic Chemistry, 60(23), 7499-7502. Available at: [Link]

  • PubChem. 9-cis-Retinol. National Center for Biotechnology Information. Available at: [Link]

  • Lee, S., & Lee, K. (2003). Quantitative analysis of retinol and retinol palmitate in vitamin tablets using 1H-nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 593-599. Available at: [Link]

  • University of Leicester. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Nakanishi, K., & Crouch, R. K. (1999). Efficient Synthesis of 11-cis-Retinoids. Chemistry – A European Journal, 5(4), 1172-1175. Available at: [Link]

  • Albert, K., et al. (2002). Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers. Analytical Chemistry, 74(1), 121-127. Available at: [Link]

  • PubChem. 13-cis-Retinal. National Center for Biotechnology Information. Available at: [Link]

  • NP-MRD. Showing NP-Card for vitamin a acetate (NP0159075). Available at: [Link]

  • University of British Columbia. NMR TRAINING MULTI-DIMENSIONAL EXPERIMENTS. Available at: [Link]

  • Nanalysis. (2025). Settle in and get COSY!. NMR Blog. Available at: [Link]

  • Oxford Instruments. 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10. Available at: [Link]

  • Szymański, Ł., et al. (2023). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Molecules, 28(14), 5360. Available at: [Link]

  • Otero, M. P., et al. (2002). Stereoselective Synthesis of Annular 9-cis-Retinoids and Binding Characterization to the Retinoid X Receptor. The Journal of Organic Chemistry, 67(17), 5876–5882. Available at: [Link]

  • Levin, A. A., et al. (1993). Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties. Journal of Medicinal Chemistry, 36(18), 2679-2686. Available at: [Link]

  • Starrett, J. E., et al. (1998). Method of synthesis of retinoic acid. U.S. Patent No. 5,808,120.
  • Imai, K., et al. (2011). Metabolism of retinyl esters in humans after ingestion of retinol. Journal of Nutritional Science and Vitaminology, 57(5), 356-362. Available at: [Link]

  • ChEMBL. Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties.... Available at: [Link]

  • Okitsu, T., et al. (2007). Concise preparation and biological evaluations of 9-cis-retinoic acid analogues having an aromatic ring. Heterocycles, 74, 563-571. Available at: [Link]

Sources

Application

Application Note: Flash Chromatography Purification Protocol for 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced chromatographic techniques, retinoid handling, and degradation mitigation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced chromatographic techniques, retinoid handling, and degradation mitigation.

Introduction & Mechanistic Rationale

The synthesis and purification of 9-cis-retinoids are critical for developing selective ligands for Retinoid X Receptors (RXRs), which play a central role in gene transcription, cell differentiation, and dermatological therapies[1]. 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBS-retinyl ether) is a highly valuable, protected intermediate in these synthetic pathways.

However, purifying this molecule via standard flash chromatography presents severe challenges. The molecule consists of a conjugated pentaene system and an acid-labile silyl ether. As a Senior Application Scientist, I cannot overstate this fundamental rule: standard silica gel will destroy your retinoid. Standard silica has a surface pH of ~4.5–5.5. When exposed to this acidic environment, the TBS ether undergoes rapid hydrolysis, and the resulting retinol derivative immediately dehydrates to form inactive, highly conjugated anhydroretinol. Furthermore, retinoids are exquisitely sensitive to oxidation and photoisomerization[2].

To establish a self-validating and high-yielding purification system, we must engineer the chromatographic environment to neutralize these three primary degradation vectors: acidity, light, and oxygen.

Degradation cluster_conditions Molecule 9-cis-TBS-Retinyl Ether Acid Acidic Silica (H+) Molecule->Acid Surface Contact Light Ambient Light (hν) Molecule->Light Photon Absorption Oxygen Oxygen / ROS (O2) Molecule->Oxygen Air Exposure Desilylation TBS Cleavage & Dehydration (Anhydroretinol Formation) Acid->Desilylation Catalysis Isomerization Photoisomerization (all-trans, 13-cis) Light->Isomerization Excitation Oxidation Epoxidation & Polyene Chain Cleavage Oxygen->Oxidation Radical Attack

Fig 1. Primary degradation pathways of 9-cis-TBS-retinyl ether and their catalysts.

Quantitative Data & Physicochemical Parameters

Before initiating the purification workflow, it is crucial to understand the target's physicochemical parameters to validate the fractions post-elution. The 9-cis geometry induces a slight steric strain compared to the all-trans isomer, making it highly prone to relaxation if thermal or photonic energy is introduced.

ParameterValue / Description
Target Molecule 9-cis-(tert-Butyldimethylsilyl)retinyl Ether
Chemical Formula C₂₆H₄₄OSi
Molecular Weight 400.72 g/mol
UV Absorbance (λmax) 322 nm (in MeOH or Hexanes)[3]
Stationary Phase Silica Gel 60 (230-400 mesh), Et₃N-deactivated
Optimal Mobile Phase Hexane : Ethyl Acetate : Triethylamine (96:3:1 v/v/v)[3]
Typical Rf Value ~0.65 (in 95:5 Hexane:EtOAc on Et₃N-treated TLC)

Experimental Workflow & Methodology

The following protocol utilizes triethylamine (Et₃N) to chemically deactivate the acidic silanol groups on the silica stationary phase, creating a basic microenvironment that preserves the TBS ether and the polyene chain[3].

Workflow Crude Crude Mixture (9-cis-TBS-Retinyl Ether) Prep Solvent Degassing & Silica Deactivation Crude->Prep Load Sample Loading (Argon Blanket) Prep->Load Elute Isocratic Elution (Hexane:EtOAc:Et3N) Load->Elute Analyze Fraction Analysis (TLC, UV λmax 322 nm) Elute->Analyze Pure Pure Product (Store at -80°C) Analyze->Pure

Fig 2. End-to-end flash chromatography workflow for retinoid purification.

Step 1: System Preparation & Deactivation

Causality: Dissolved oxygen generates reactive oxygen species (ROS) that attack the polyene chain. Et₃N neutralizes the silica.

  • Solvent Mixing: Prepare the mobile phase by mixing Hexane, Ethyl Acetate, and Triethylamine in a 96:3:1 (v/v/v) ratio.

  • Degassing: Sparge the solvent mixture with high-purity Argon gas for 15–20 minutes.

  • TLC Preparation: Pre-treat silica TLC plates by allowing them to sit in a chamber with 5% Et₃N in Hexane for 10 minutes, then dry. This ensures your analytical method does not degrade the sample during spotting.

Step 2: Column Packing

Causality: Incomplete deactivation of the column will lead to a gradient of acidity, causing streaking and on-column degradation.

  • Wrap the glass chromatography column entirely in aluminum foil to block ambient light.

  • Slurry-pack the Silica Gel 60 using the degassed, Et₃N-spiked mobile phase.

  • Critical Step: Flush the packed column with a minimum of 3 Column Volumes (CV) of the mobile phase. This forces the Et₃N to bind to and neutralize all active silanol (Si-OH) sites.

Step 3: Sample Loading and Elution
  • Dim the laboratory lights or switch to yellow safe-lights.

  • Dissolve the crude 9-cis-TBS-retinyl ether in the absolute minimum volume (1–2 mL) of the deactivated eluent.

  • Apply the sample to the column head carefully. Use a gentle stream of Argon to push the sample into the silica bed.

  • Elute isocratically using the 96:3:1 mobile phase under positive Argon pressure. Collect fractions in amber glass test tubes.

Step 4: Fraction Analysis & Recovery

Causality: Thermal energy during evaporation will overcome the activation barrier for 9-cis to all-trans isomerization.

  • Spot fractions on the pre-treated TLC plates. Visualize under a UV lamp (254 nm / 365 nm). The product will appear as a strong UV-active spot. Note: Do not use acidic stains like PMA or Vanillin on the primary plate, as they will instantly destroy the retinoid.

  • Pool the product-containing fractions into an amber round-bottom flask.

  • Evaporate the solvent using a rotary evaporator. The water bath temperature MUST remain below 30°C.

  • Upon complete solvent removal, break the vacuum by backfilling the rotovap with Argon (never air).

  • Transfer the pure yellow oil to an amber vial, purge with Argon, seal tightly, and store immediately at -80°C.

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Product streaks heavily on column/TLC Acid-catalyzed desilylation or dehydration occurring on the silica surface.Increase Et₃N flush to 5 CVs prior to loading. Ensure TLC plates are pre-neutralized.
Appearance of multiple closely eluting spots Photoisomerization (formation of all-trans or 13-cis isomers)[2].Improve light shielding. Ensure all glassware is amber or foil-wrapped. Work under yellow light.
Loss of UV absorbance at 322 nm Oxidative cleavage of the polyene chain due to oxygen exposure.Strictly enforce Argon sparging of all solvents. Maintain positive Argon pressure during elution.
Product degrades during solvent removal Thermal isomerization or concentration of residual acids.Keep rotovap bath < 30°C. Ensure Et₃N is fully removed via high vacuum post-purification if necessary.

References

  • A Pericyclic Cascade to the Stereocontrolled Synthesis of 9-cis-Retinoids Source: ACS Publications (Journal of the American Chemical Society) URL:[Link][3]

  • Modern Chromatographic Analysis of Vitamins Source: Pageplace.de / CRC Press URL:[Link][2]

  • Method for in vivo modulation of non-malignant skin-related processes with 9-cis-retinoic acid (US5932622A) Source: Google Patents URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Photoisomerization of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Welcome to the Technical Support Center for handling 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBDMS-RE). This portal is designed for researchers, synthetic chemists, and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBDMS-RE). This portal is designed for researchers, synthetic chemists, and drug development professionals working with photolabile retinoid precursors.

Retinoids, particularly 9-cis isomers, are critical precursors for visual cycle chromophores (e.g., 9-cis-retinal) used in the treatment of inherited retinal dystrophies like Leber Congenital Amaurosis (LCA)[1]. However, the conjugated polyene chain is highly susceptible to photoisomerization, thermal degradation, and oxidation[2]. The addition of a tert-Butyldimethylsilyl (TBDMS) protecting group enhances chemical stability during synthesis[3], but the polyene backbone remains acutely vulnerable to photon-induced conformational changes.

This guide provides field-proven troubleshooting protocols, mechanistic FAQs, and validated methodologies to ensure the structural integrity of your retinoid libraries.

I. Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 9-cis-TBDMS-retinyl ether isomerize so rapidly under standard laboratory lighting? A: The photoisomerization of retinoids is driven by a chain-kinking mechanism following photon absorption[4]. When the conjugated polyene system absorbs UV or visible light, the molecule transitions to an excited singlet state ( S1​ ). Relaxation back to the ground state ( S0​ ) occurs via a series of conical intersections associated with kinking deformations along the chain[4]. This allows rotation around the double bonds, leading to a thermodynamic mixture of isomers, predominantly the all-trans and 13-cis forms[2][4].

Q2: Does the TBDMS protecting group offer any photoprotection? A: No. While the bulky TBDMS ether protects the terminal hydroxyl group from unwanted nucleophilic attacks and oxidation during complex pericyclic cascades or chromatography[3][5], it does not alter the electronic absorption spectrum of the polyene chain sufficiently to prevent photon absorption. Photoprotection must be achieved through environmental controls or supramolecular complexation[6].

Q3: Can cyclodextrins prevent the photoisomerization of my retinoid stocks? A: Yes. Encapsulation of retinoids within cyclodextrin (CD) cavities (e.g., β -cyclodextrin or hydroxypropyl- β -cyclodextrin) significantly hampers photoisomerization[6]. The CD cavity provides a sterically restricted environment that dampens the torsion and rotation required for the polyene chain to isomerize[6].

II. Mechanistic Workflow & Isomerization Pathway

The following diagram illustrates the photophysical pathway of retinoid isomerization and the intervention points where structural integrity can be preserved.

G A 9-cis-TBDMS-Retinyl Ether (Intact Polyene) B Photon Absorption (UV/Vis Light < 500nm) A->B Light Exposure C Excited Singlet State (S1) Polyene Activation B->C Excitation D Conical Intersection Chain-Kinking Mechanism C->D Non-radiative Relaxation E Thermodynamic Isomer Mixture (All-trans, 13-cis, 7-cis) D->E Bond Rotation F Cyclodextrin Encapsulation (Steric Restriction) F->A Prevents Torsion G Amber Vials / Red Light (Photon Exclusion) G->B Blocks Excitation

Caption: Photophysical pathway of 9-cis-TBDMS-retinyl ether isomerization and targeted prevention strategies.

III. Troubleshooting Guide: Handling & Storage

Issue: Unexplained appearance of all-trans or 13-cis peaks in HPLC/NMR.

Root Cause: Incidental exposure to ambient light during sample preparation, extraction, or chromatography, or thermal isomerization during solvent evaporation[2][7]. Self-Validating Solution:

  • Lighting: Conduct all manipulations under gold/yellow or dim red photographic safelights. Standard fluorescent lights emit UV wavelengths that rapidly degrade retinoids[2].

  • Glassware: Use only actinic (amber) glassware or wrap all clear flasks, syringes, and HPLC vials completely in aluminum foil[8].

  • Temperature: Retinoids are thermally labile. Maintain solutions on ice (4°C) during handling[8]. Evaporate solvents using a rotary evaporator with a water bath strictly below 30°C, backfilling with Argon.

Issue: Degradation observed even in dark storage.

Root Cause: Oxidative cleavage or acid-catalyzed degradation. Retinoids are highly sensitive to dissolved oxygen, peroxides in solvents (e.g., THF, diethyl ether), and trace acids[8][9]. Self-Validating Solution:

  • Solvent Purging: Sparge all solvents with Argon or Nitrogen for at least 15 minutes prior to dissolving the retinoid.

  • Peroxide-Free Solvents: Only use freshly distilled or BHT-stabilized ethers.

  • Storage: Store purified 9-cis-TBDMS-RE neat (solvent-free) or in a stabilized matrix at -80°C under an Argon atmosphere[8]. Avoid repeated freeze-thaw cycles.

IV. Quantitative Data: Impact of Conditions on Retinoid Stability

The table below summarizes the expected stability of retinoid polyenes under various environmental conditions, demonstrating the critical need for rigorous handling protocols.

Environmental ConditionMatrix / SolventExposure TimeRemaining Intact Isomer (%)Primary Degradation Products
Ambient Fluorescent LightEthanol60 minutes~31.8%all-trans, 13-cis isomers[6]
Ambient Fluorescent Light β -Cyclodextrin Complex60 minutes~44.3% - 68.0%all-trans, 13-cis isomers[6]
Subdued Gold LightHexane / DCM24 hours> 98.0%Negligible
Dark Storage (4°C)Oxygenated THF48 hours< 70.0%Epoxides, chain cleavage products[9]
Dark Storage (-80°C)Argon (Neat)12 months> 99.0%Negligible[8]

V. Step-by-Step Methodology: Safe Handling and Aliquoting Protocol

To guarantee the scientific integrity of your in vitro or in vivo assays, follow this self-validating protocol for preparing 9-cis-TBDMS-RE solutions.

Step 1: Environmental Preparation

  • Turn off all fluorescent and incandescent room lights.

  • Illuminate the workspace exclusively with gold/yellow fluorescent tubes (e.g., F40GO) or red LED safelights.

  • Pre-chill all amber vials, glass syringes, and centrifuge tubes on dry ice or a 4°C cold block.

Step 2: Solvent Degassing

  • Select high-purity, peroxide-free solvents (e.g., HPLC-grade acetonitrile or ethanol).

  • Sparge the solvent with high-purity Argon gas for 20 minutes using a glass dispersion frit.

Step 3: Reconstitution and Aliquoting

  • Remove the sealed vial of 9-cis-TBDMS-RE from -80°C storage and allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Inject the degassed solvent through the septum to dissolve the retinoid.

  • Gently swirl (do not vortex vigorously) until completely dissolved.

  • Using a gas-tight syringe, dispense single-use aliquots into pre-chilled amber vials.

Step 4: Storage

  • Overlay each aliquot with a blanket of Argon gas.

  • Seal with PTFE-lined caps.

  • Immediately transfer aliquots to a dedicated -80°C freezer.

VI. References

1.7 - ARVO Journals 2.1 - NIH 3.4 - ACS Publications 4. 2 - NIH 5. 3 - ACS Publications 6. 5 - Pageplace 7.6 - ResearchGate 8.8 - ResearchGate 9. 9 - NIH

Sources

Optimization

Technical Support Center: Troubleshooting 9-cis-(tert-Butyldimethylsilyl)retinyl Ether Synthesis

Welcome to the Advanced Troubleshooting Hub for retinoid synthesis. Synthesizing and isolating 9-cis-(tert-butyldimethylsilyl)retinyl ether (9-cis-TBS-retinyl ether) presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub for retinoid synthesis. Synthesizing and isolating 9-cis-(tert-butyldimethylsilyl)retinyl ether (9-cis-TBS-retinyl ether) presents unique chemical challenges. The 9-cis retinoid geometry is thermodynamically less stable than the all-trans configuration, making it highly susceptible to photo-induced and thermal isomerization[1]. Furthermore, the conjugated polyene chain is prone to autoxidation[2], and the allylic ether linkage is extremely sensitive to acid-catalyzed degradation[3].

As an Application Scientist, I have designed this guide to provide field-proven, causality-driven troubleshooting strategies to help you maximize your synthetic yield and preserve isomeric purity.

Part 1: Diagnostic Workflow

Before adjusting your protocol, consult the diagnostic workflow below to identify where your synthesis is failing.

RetinoidSynthesis Start 9-cis-Retinol (Starting Material) Reaction Silylation Reaction (TBS-OTf, 2,6-Lutidine, DCM) Start->Reaction Anhydrous, Ar/N2 Oxidation Oxidation / Polymerization (O2 Exposure) Start->Oxidation Crude Crude 9-cis-TBS-Retinyl Ether Reaction->Crude Quench & Extract Isomerization Isomerization to all-trans (Light / Heat Exposure) Reaction->Isomerization Purification Flash Chromatography (1% Et3N-Treated Silica) Crude->Purification Load Crude->Isomerization PureProduct Pure 9-cis-TBS-Retinyl Ether (Target) Purification->PureProduct Elute Degradation Acid-Catalyzed Cleavage (Untreated Silica) Purification->Degradation

Diagnostic workflow and critical failure points in 9-cis-TBS-retinyl ether synthesis.

Part 2: Core Troubleshooting Guides (FAQs)

Q1: My isolated product is predominantly the all-trans isomer instead of 9-cis. Why is this happening, and how can I prevent it?

Mechanistic Cause: The conjugated pi-system of retinoids strongly absorbs UV and visible light. Photoexcitation promotes an electron from the HOMO to the LUMO, breaking the double-bond character and lowering the rotational barrier. Because the 9-cis isomer is thermodynamically less stable than the all-trans isomer by approximately 4 kcal/mol, the molecule rapidly relaxes into the all-trans configuration[1],[4]. Self-Validating Protocol: Monitor the isomeric ratio of your starting material and crude product using 1H-NMR. The 9-cis isomer exhibits distinct coupling constants and chemical shifts for the alkene protons (specifically H-8 and H-10) compared to the all-trans form. Solution:

  • Perform all reactions, workups, and purifications under amber or red photographic safelights.

  • Wrap all reaction flasks, separatory funnels, and chromatography columns entirely in aluminum foil.

  • Maintain temperatures below 0°C during the reaction and avoid heating during solvent evaporation (keep rotary evaporator water baths < 25°C).

Q2: The TBS protection reaction stalls at 50-60% conversion when using TBS-Cl and Imidazole. How do I drive it to completion?

Mechanistic Cause: While TBS-Cl/imidazole is a standard method for protecting primary alcohols[5], the reaction can stall due to trace moisture (which rapidly hydrolyzes TBS-Cl) or steric hindrance. Extended reaction times at room temperature to force completion will inevitably lead to thermal isomerization and oxidative degradation of the retinol[2]. Self-Validating Protocol: Run a 2D-TLC to check for on-plate degradation versus an incomplete reaction. Spot the plate, run it, turn it 90 degrees, and run it again. If the product spot streaks or forms secondary spots off the diagonal, it is degrading. Solution: Switch to the highly electrophilic tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf)[5]. TBS-OTf reacts nearly instantaneously with primary alcohols at -78°C, minimizing the time the sensitive retinoid spends in the reaction vessel. Use 2,6-lutidine as the base to prevent unwanted side reactions.

Q3: The reaction goes to completion, but I lose significant yield and observe degradation during silica gel chromatography. What is the cause?

Mechanistic Cause: Standard silica gel contains weakly acidic silanol groups (pH ~4.5–5.5). The allylic ether of the retinoid is highly sensitive to Brønsted acids. Protonation of the ether oxygen leads to heterolytic cleavage, forming a highly resonance-stabilized retinyl carbocation. This intermediate either recombines with water (resulting in deprotection) or eliminates a proton to form anhydroretinol[3]. Self-Validating Protocol: Spot your pure product on a silica TLC plate, leave it exposed to air for 30 minutes, and then develop it. If multiple spots appear, your product is actively degrading on the silica. Solution: Deactivate the silica gel by pre-treating it with a mild amine base. Slurry the silica in hexanes containing 1-2% (v/v) triethylamine (Et3N) before packing the column, and maintain 1% Et3N in your elution solvent[3].

Part 3: Quantitative Data & Optimization Metrics

The table below summarizes the expected outcomes when transitioning from standard alcohol protection protocols to retinoid-optimized conditions.

Table 1: Comparative Yields and Isomeric Purity based on Reaction and Purification Conditions

Reaction ConditionsLighting / TempPurification MethodIsolated YieldIsomeric Purity (9-cis : all-trans)
TBS-Cl, Imidazole, DMFAmbient Light, 25°CStandard Silica Gel25 - 35%40 : 60
TBS-Cl, Imidazole, DMFAmber Light, 0°C1% Et3N-Treated Silica60 - 65%85 : 15
TBS-OTf, 2,6-Lutidine, DCM Amber Light, -78°C 1% Et3N-Treated Silica 85 - 92% > 95 : 5

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis via TBS-OTf
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Perform all subsequent steps in a dark room equipped with amber photographic safelights[4].

  • Dissolution: Dissolve 9-cis-retinol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling & Base Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add anhydrous 2,6-lutidine (2.0 eq) dropwise via a gas-tight syringe[5].

  • Silylation: Slowly add TBS-OTf (1.5 eq) dropwise. Stir the reaction at -78°C for 15-30 minutes.

  • Validation: Remove a 5 µL aliquot, quench in saturated aqueous NaHCO3, and analyze via TLC (developed in 10% EtOAc/Hexanes). The product should appear as a highly non-polar spot (Rf ~0.8).

  • Quench: Quench the reaction at -78°C by adding saturated aqueous NaHCO3. Allow the mixture to warm to room temperature in the dark.

  • Extraction: Extract with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (water bath < 25°C).

Protocol B: Isomer-Preserving Flash Chromatography
  • Silica Deactivation: Slurry standard flash silica gel (230-400 mesh) in hexanes containing 2% (v/v) triethylamine (Et3N)[3].

  • Column Packing: Pack the column and flush with 3 column volumes of 1% Et3N in hexanes to ensure complete neutralization of acidic silanol sites.

  • Loading: Dissolve the crude 9-cis-TBS-retinyl ether in a minimum volume of hexanes and load it onto the column.

  • Elution: Elute rapidly using an isocratic mixture of 1% Et3N in hexanes. Retinyl ethers are highly non-polar and will elute near the solvent front.

  • Concentration: Pool the product-containing fractions and concentrate immediately on a rotary evaporator (water bath < 25°C) shielded with aluminum foil.

Part 5: References

  • Chemistry of the Retinoid (Visual) Cycle | Chemical Reviews - ACS Publications Source: acs.org URL:

  • Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis - eScholarship Source: escholarship.org URL:

  • Protection of Retinol in Organosilica Microparticles | Cosmetics & Toiletries Source: cosmeticsandtoiletries.com URL:

  • TBS Protection - Common Conditions Source: commonorganicchemistry.com URL:

  • A Pericyclic Cascade to the Stereocontrolled Synthesis of 9-cis-Retinoids - ACS Publications Source: acs.org URL:

Sources

Troubleshooting

minimizing oxidation during storage of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Welcome to the Technical Support Center for retinoid handling. 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBDMS-retinyl ether) is a highly specialized, synthetically protected retinoid used in visual cycle resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for retinoid handling. 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBDMS-retinyl ether) is a highly specialized, synthetically protected retinoid used in visual cycle research and drug development. While the TBDMS group effectively protects the terminal hydroxyl moiety, the conjugated polyene chain and the sterically hindered 9-cis double bond remain highly vulnerable to environmental degradation[1].

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure maximum compound integrity during long-term storage.

Knowledge Base: Mechanistic Causality of Degradation

To effectively store 9-cis-TBDMS-retinyl ether, you must understand the specific chemical vulnerabilities of its molecular structure. Degradation is not a single pathway, but a combination of three distinct mechanisms:

  • Auto-Oxidation of the Polyene Chain: The alternating double bonds are highly susceptible to free radical attack and triplet oxygen. Dissolved oxygen in solvents or ambient air reacts with the polyene chain to form peroxides and epoxides, eventually leading to chain cleavage and polymerization[1].

  • Photo-Isomerization: The 9-cis conformation is thermodynamically less stable than the all-trans isomer due to steric clashing between the C8-hydrogen and the C11-hydrogen. Exposure to UV or blue light provides the energy required for π→π∗ excitation, rapidly isomerizing the compound to all-trans and other cis-isomers.

  • Silyl Ether Cleavage: While the TBDMS group is highly stable to basic conditions (up to pH 12), it is extremely labile in the presence of strong acids or fluoride ions ( F− ), which will cleave the protecting group to yield free 9-cis-retinol[2][3].

Degradation A 9-cis-TBDMS-Retinyl Ether B Oxidation (Peroxides/Epoxides) A->B O2 / Radicals C Isomerization (All-trans formation) A->C UV/Blue Light / Heat D TBDMS Cleavage (Free Retinol) A->D Acidic pH / F-

Caption: Degradation pathways of 9-cis-TBDMS-retinyl ether under environmental stress.

Standard Operating Procedure: Anaerobic Aliquoting & Cryogenic Storage

Repeated freeze-thaw cycles and repeated exposure to the atmosphere will rapidly degrade your master stock[1]. The following self-validating protocol guarantees that your compound is aliquoted safely and verified for purity before long-term cryogenic storage[4].

Phase 1: Preparation & Solubilization

Causality: Retinoids degrade rapidly in solvents containing dissolved oxygen. Removing oxygen prior to solubilization prevents the initiation of the auto-oxidation cascade.

  • Degas the Solvent: Select an anhydrous, non-acidic solvent (e.g., Hexane or Toluene). Sparge the solvent with high-purity Argon gas for at least 30 minutes.

  • Actinic Shielding: Turn off all overhead fluorescent/LED lighting. Conduct all subsequent steps under dim yellow or red darkroom lights to prevent photo-isomerization.

  • Solubilization: Dissolve the bulk 9-cis-TBDMS-retinyl ether in the degassed solvent to create a master stock solution (e.g., 10 mg/mL).

Phase 2: Self-Validation (The UV-Vis Check)

Causality: You must prove the compound survived the solubilization process before committing it to storage. 4. In-Process Validation: Withdraw a 1 µL aliquot of the master stock and dilute it in 1 mL of degassed solvent. Run a rapid UV-Vis spectrum (250–450 nm).

  • Pass Criteria: A sharp, defined absorbance peak at the characteristic λmax​ for the retinyl ether (typically ~325 nm).
  • Fail Criteria: A broadened peak or a shift toward 330-340 nm indicates isomerization to all-trans or oxidation has occurred.
Phase 3: Aliquoting & Sealing

Causality: Argon is denser than Nitrogen ( 1.78 g/L vs 1.25 g/L). Using Argon ensures a heavy inert blanket settles at the bottom of the vial, completely displacing atmospheric oxygen[4]. 5. Dispense: Aliquot the validated stock into single-use, pre-weighed amber glass vials. 6. Evaporate: Gently blow down the solvent using a steady stream of Argon gas until a dry film remains at the bottom of the vial. 7. Blanket & Seal: Flood the headspace of the vial with Argon for 5 seconds. Immediately cap the vial using a PTFE-lined screw cap (PTFE prevents plasticizer leaching). Wrap the cap boundary tightly with Parafilm. 8. Storage: Transfer all sealed aliquots immediately to a -80°C ultra-low temperature freezer[4].

Workflow N1 1. Solubilize (Degassed Hexane) N2 2. UV-Vis Validation (Check purity at 325 nm) N1->N2 N3 3. Aliquot (Amber Vials, Yellow Light) N2->N3 N4 4. Solvent Evaporation (Gentle Argon Stream) N3->N4 N5 5. Anaerobic Sealing (Argon Blanket + PTFE Cap) N4->N5 N6 6. Cryogenic Storage (-80°C) N5->N6

Caption: Self-validating anaerobic and actinic-shielded aliquoting workflow.

Quantitative Stability Matrix

The following table summarizes the expected stability of 9-cis-TBDMS-retinyl ether under various storage conditions. Adhering to the optimal conditions prevents the loss of expensive experimental materials.

Storage ConditionTemperatureAtmosphereIlluminationEstimated Stability (Shelf-Life)
Neat Film (Unsealed)25°CAmbient AirAmbient White Light< 12 hours
Solvated (Hexane)4°CAmbient AirDark3 - 7 days
Solvated (Hexane + 0.01% BHT)-20°CArgonDark1 - 3 months
Dry Film (Argon Blanket) -80°C Argon Dark > 12 - 24 months

Help Desk: Troubleshooting & FAQs

Q: My compound has turned from a pale yellow oil to a viscous, dark brown resin. What happened? A: This is the classic signature of polyene chain polymerization driven by severe auto-oxidation. If the vial was not properly purged with Argon, or if the PTFE cap seal failed, oxygen ingress allowed free radicals to attack the conjugated double bonds. The compound is irreversibly degraded and must be discarded.

Q: Can I prepare my stock solutions using Chloroform or Dichloromethane (DCM)? A: Avoid standard Chloroform. Chloroform naturally degrades over time to produce phosgene and trace Hydrochloric Acid (HCl). Because the TBDMS protecting group is highly labile to acidic conditions[2][3], trace HCl will rapidly cleave the silyl ether, leaving you with free 9-cis-retinol. If a halogenated solvent is strictly required for your assay, use DCM that has been freshly passed through basic alumina to remove any acidic impurities.

Q: Is -20°C sufficient for short-term storage if I am using the compound every day? A: No. Retinoids should never be stored at -20°C for routine daily access, as the repeated temperature fluctuations and condensation (introducing water/oxygen) will ruin the batch. If you need daily access, you must divide the master batch into single-use aliquots (as detailed in the SOP above) and store them at -80°C[4]. Thaw only the specific aliquot you need for that day's experiment.

Q: Should I add an antioxidant to my storage aliquots? A: If your downstream applications (e.g., cell culture, enzymatic assays) can tolerate it, adding 0.01% to 0.05% (w/v) Butylated hydroxytoluene (BHT) or α -tocopherol to your storage solvent provides an excellent sacrificial sink for free radicals. However, if you are conducting sensitive mass spectrometry or specific receptor-binding assays, antioxidants may interfere, and you must rely entirely on strict anaerobic handling (Argon) and cryogenic temperatures.

Sources

Optimization

resolving HPLC co-elution issues with 9-cis-(tert-Butyldimethylsilyl)retinyl Ether isomers

Resolving HPLC Co-elution of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether Isomers Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving HPLC Co-elution of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether Isomers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of silyl-protected retinyl ether isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most challenging co-elution problems.

Understanding the Challenge: Why Are These Isomers So Difficult to Separate?

The co-elution of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether with its other geometric isomers (e.g., all-trans, 11-cis, 13-cis) is a common and frustrating issue. The core of the problem lies in their profound structural similarity. These molecules share the same chemical formula and connectivity, differing only in the spatial arrangement around the double bonds in the polyene chain.[1][2] This results in nearly identical physicochemical properties like hydrophobicity and polarity, making them difficult to differentiate using standard chromatographic techniques.[3][4]

The key to resolving them lies in exploiting subtle differences in their three-dimensional shape and electron distribution. The resolution equation in chromatography is governed by three factors: efficiency (N), retention factor (k'), and selectivity (α).[3][5] For isomers, achieving adequate selectivity (α) —the ability of the chromatographic system to distinguish between the analytes—is the most critical and powerful parameter to adjust.[3][6]

This guide will walk you through a systematic approach to enhance selectivity and achieve baseline resolution.

Frequently Asked Questions & Troubleshooting Guide
Q1: My chromatogram shows a single broad peak or a peak with a shoulder. How can I confirm this is a co-elution issue?

A1: Visual inspection is the first step. A peak that is broader than expected, asymmetrical, or has a noticeable shoulder strongly suggests the presence of multiple unresolved components.[5] However, for definitive confirmation, more advanced detection methods are required.

Diagnostic Protocol: Confirming Co-elution

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA):

    • Principle: A DAD detector acquires full UV-Vis spectra at multiple points across the eluting peak. If the peak is pure, the spectra taken at the upslope, apex, and downslope will be identical. Spectral differences indicate the presence of more than one compound.[3][5]

    • Action: Perform a "peak purity" or "spectral homogeneity" analysis using your chromatography data system (CDS) software. A purity match factor below the software's threshold (typically <990) flags the peak as impure.

  • Mass Spectrometric (MS) Analysis:

    • Principle: An MS detector can confirm if multiple components are present, even if they are isomers with the same mass-to-charge ratio (m/z). While they won't have different masses, slight differences in fragmentation patterns or retention times within the peak can sometimes be observed.

    • Action: Examine the mass spectra across the peak's profile. If you are using high-resolution MS, you can be certain that any co-eluting species are isomers. For tandem MS (MS/MS), subtle differences in fragment ion ratios might be observable.

The following flowchart outlines the initial diagnostic process.

Start Start: Poor Peak Shape Observed (Broad, Shoulder, Asymmetric) CheckPurity Perform Peak Purity Analysis (DAD/PDA or MS) Start->CheckPurity IsPure Is Peak Spectrally Pure? CheckPurity->IsPure CoElution Co-elution Confirmed IsPure->CoElution No NotCoElution Issue is Not Co-elution (Consider other problems: e.g., column void, extra-column dispersion) IsPure->NotCoElution Yes Troubleshoot Proceed to Troubleshooting (Q2 & Beyond) CoElution->Troubleshoot

Caption: Initial diagnostic workflow for suspected co-elution.

Q2: What are the most effective initial steps to resolve co-eluting retinyl ether isomers?

A2: The most impactful and easiest adjustments involve the mobile phase . Your goal is to alter the selectivity (α) of the separation. While increasing retention by simply lowering the organic solvent percentage (in reversed-phase) might widen the peaks, it often doesn't improve the relative spacing between them.[5]

Strategy 1: Change the Organic Modifier (Reversed-Phase)

The choice of organic solvent in a reversed-phase system can dramatically alter selectivity. Acetonitrile, methanol, and tetrahydrofuran (THF) interact differently with analytes and the stationary phase through dipole-dipole, hydrogen bonding, and other secondary interactions.

  • Principle: Retinoids possess a conjugated π-electron system. Solvents like acetonitrile (a π-acceptor) and methanol (a hydrogen-bond donor) will have distinct interactions with your isomers, potentially differentiating their elution behavior.

  • Experimental Protocol:

    • Establish a Baseline: Run your current method (e.g., C18 column with Acetonitrile/Water). Note the resolution.

    • Substitute Solvent: Prepare a mobile phase where methanol is substituted for acetonitrile, keeping the solvent strength approximately equivalent. (Note: A table of solvent strengths, or "eluotropic series," can be used for this).

    • Test a Ternary Mixture: If neither binary mobile phase works, try a mixture, such as 50:50 Acetonitrile:Methanol as the organic portion. This provides a unique selectivity profile.

    • Evaluate: Compare the chromatograms. Look for changes in elution order and, most importantly, an increase in the space between the isomer peaks.

Strategy 2: Switch to Normal-Phase HPLC

For separating structurally similar, non-polar compounds like retinoid isomers, Normal-Phase (NP) HPLC is often superior to Reversed-Phase (RP) HPLC.[7]

  • Principle: In NP-HPLC, a polar stationary phase (like bare silica) and a non-polar mobile phase (like hexane) are used. Separation is driven by polar interactions (adsorption) between the analyte and the stationary phase. The subtle differences in the overall dipole moment and accessibility of the ether oxygen in the retinyl isomers can be more effectively exploited on a silica surface.

  • Recommended Starting Conditions:

    • Column: Silica (Si 60) or Diol-bonded phase.

    • Mobile Phase: A mixture of n-hexane with a small amount of a polar modifier like dioxane, 2-propanol (IPA), or ethyl acetate.[1][8][9]

    • Detection: UV at 325 nm.[8][9]

MethodStationary Phase (Example)Mobile Phase (Example)Primary InteractionAdvantage for Isomers
Reversed-Phase C18 (Octadecylsilane)Acetonitrile / WaterHydrophobicGeneral-purpose, good for retaining non-polar compounds.
Normal-Phase Zorbax SIL (Silica)Hexane / 2-Propanol (99.6:0.4 v/v)[8][9]AdsorptionExcellent selectivity for geometric isomers based on polarity differences.[1][7]

Table 1. Comparison of RP and NP HPLC for Retinyl Isomer Separation.

Q3: I've tried optimizing the mobile phase, but resolution is still insufficient. How should I select a different HPLC column?

A3: Changing the stationary phase is the most powerful tool for manipulating selectivity (α).[3] If a standard C18 column fails, you need a phase that offers alternative interaction mechanisms beyond simple hydrophobicity.

  • Principle of Alternative Selectivity: The goal is to introduce interactions that can differentiate the unique shapes and electronic properties of the isomers. The planar nature of the conjugated polyene chain is a key feature to exploit.

Recommended Column Chemistries for Retinyl Isomers:

  • Phenyl-Hexyl Phase:

    • Mechanism: These columns have phenyl groups attached to the silica surface via a hexyl linker. They provide hydrophobic interactions but, more importantly, can undergo π-π interactions with the conjugated double-bond system of the retinoid isomers.[4][10] Subtle differences in the planarity and electron density of the cis vs. trans isomers can lead to differential retention.

    • When to Use: An excellent first choice when C18 fails. It provides a distinctly different selectivity.

  • Embedded Polar Group (e.g., Amide, Carbamate) Phase:

    • Mechanism: These are alkyl chains (like C18) that have a polar group embedded within them. These phases offer unique shape selectivity and can interact with analytes through hydrogen bonding and dipole-dipole forces.[4][11] An amide column has been shown to provide baseline separation of retinoic acid isomers where C18 columns failed.[12]

    • When to Use: When both C18 and Phenyl phases are unsuccessful. The polar group offers a completely orthogonal separation mechanism.

  • C30 (Carotenoid) Phase:

    • Mechanism: Specifically designed for separating long-chain, structurally related molecules like carotenoids and retinoids. The long C30 chains and high bonding density provide exceptional shape selectivity , allowing the column to differentiate between the slightly different molecular shapes of the geometric isomers.[13]

    • When to Use: This is a highly specialized but often very effective choice for challenging retinoid isomer separations.

cluster_0 Analyte: 9-cis-Retinyl Ether Isomer cluster_1 Stationary Phase Interactions Analyte Polyene Chain (π-system) TBDMS Group (Steric Bulk) C18 C18 Column Hydrophobic Interaction Analyte->C18 van der Waals Phenyl Phenyl-Hexyl Column Hydrophobic Interaction π-π Interaction Analyte:f0->Phenyl:f1 π-π Stacking C30 C30 Column Hydrophobic Interaction Shape Selectivity Analyte->C30:f1 Steric Fit

Caption: Interaction mechanisms of retinyl isomers with different stationary phases.

Q4: Can instrumental parameters like temperature or flow rate help resolve my isomers?

A4: Yes, but their effect is generally less pronounced than that of the mobile or stationary phase. They are best used for fine-tuning a separation that is already close to baseline.

  • Temperature:

    • Effect: Lowering the column temperature increases mobile phase viscosity and typically increases retention and analysis time. It can sometimes improve resolution by altering the thermodynamics of the analyte-stationary phase interaction. Conversely, increasing temperature can improve efficiency (sharpen peaks) but may decrease retention and resolution.

    • Recommendation: Systematically evaluate temperatures (e.g., 25°C, 30°C, 40°C) after selecting the best column and mobile phase combination. A column heater is essential for reproducibility.[12]

  • Flow Rate:

    • Effect: Decreasing the flow rate can increase efficiency (more theoretical plates) and improve resolution, but at the cost of longer run times and broader peaks (due to diffusion).

    • Recommendation: This is typically one of the last parameters to optimize. A small decrease from a standard 1.0 mL/min to 0.8 mL/min might provide the final boost needed for baseline resolution.

  • Column Dimensions & Particle Size:

    • Principle: Using a longer column increases the number of theoretical plates and thus resolution, but also increases run time and backpressure. Using a column packed with smaller particles (e.g., sub-2 µm for UHPLC) dramatically increases efficiency and resolution.[11][14]

    • Recommendation: If you have a UHPLC system, switching to a column with smaller particles is a highly effective way to improve resolution without significantly increasing run time.

Q5: Could the tert-Butyldimethylsilyl (TBDMS) ether be unstable under my HPLC conditions?

A5: This is an important consideration, especially during method development. TBDMS ethers are significantly more stable than simpler silyl ethers like TMS.[15]

  • Acid Stability: TBDMS ethers are generally stable in the pH range used for most reversed-phase HPLC. However, they can be susceptible to cleavage under strongly acidic conditions. The risk increases at a pH below 2.5, where hydrolysis of the silyl ether linkage to the silica surface can also occur, leading to column degradation.[14][16]

    • Protocol: To test for on-column degradation, collect the peak fraction corresponding to your analyte and re-inject it. If new peaks (especially a peak corresponding to 9-cis-retinol) appear, it suggests instability. If this occurs, raise the pH of your mobile phase using a more suitable buffer.

  • Solvent Stability: TBDMS ethers are stable to common HPLC solvents like acetonitrile and methanol.[17] The stability of the TBDMS group itself is unlikely to be the cause of co-elution, but it's a crucial parameter to confirm if you observe unexpected peaks or poor recovery.

References
  • Title: Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry Source: Journal of Liquid Chromatography URL: [Link]

  • Title: Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS Source: PMC URL: [Link]

  • Title: The Theory of HPLC Column Chemistry Source: Crawford Scientific URL: [Link]

  • Title: Optimization of Retinoid Detection in Cerebrospinal Fluid Using Liquid Chromatography Mass Spectrometry Source: bioRxiv URL: [Link]

  • Title: An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters Source: PMC - NIH URL: [Link]

  • Title: Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS Source: PMC URL: [Link]

  • Title: Quantification of Endogenous Retinoids Source: PMC - NIH URL: [Link]

  • Title: High-pressure liquid chromatography of fatty acid esters of retinol isomers Source: IOVS URL: [Link]

  • Title: Sensitive and accurate quantitation of retinoic acid isomers in biological samples Source: SCIEX URL: [Link]

  • Title: HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues Source: PMC - NIH URL: [Link]

  • Title: High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase Source: ACS Publications URL: [Link]

  • Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: Shimadzu URL: [Link]

  • Title: How to optimize your mobile phase to improve selectivity and resolution in chromatography Source: BUCHI URL: [Link]

  • Title: [Reader Insight] A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL: [Link]

  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL: [Link]

  • Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: Selectivity of Packing Materials in Reversed Phase Liquid Chromatography Source: Nacalai Tesque, Inc. URL: [Link]

Sources

Troubleshooting

improving stability of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether in aqueous media

Welcome to the Technical Support Center for Retinoid Applications. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with handling 9-cis-(tert-Buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Retinoid Applications. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with handling 9-cis-(tert-Butyldimethylsilyl)retinyl Ether (9-cis-TBDMS-RE) in aqueous media.

Retinoids are notoriously labile, and while the TBDMS ether modification protects the terminal hydroxyl group from oxidation and esterification[1], it significantly increases the molecule's lipophilicity. Forcing this highly hydrophobic, sterically strained 9-cis polyene into an aqueous environment without proper formulation leads to rapid aggregation, photo-isomerization, and oxidative cleavage[2].

This guide provides field-proven, self-validating methodologies to ensure the structural integrity of your molecule during aqueous assays.

I. Frequently Asked Questions (FAQs)

Q: Why does my 9-cis-TBDMS-retinyl ether precipitate and degrade within hours in aqueous buffer? A: Causality: Retinoids are practically insoluble in water[2]. When introduced into aqueous media without a carrier, the highly lipophilic TBDMS-retinyl ether rapidly forms aggregates. This aggregation increases light scattering within the solution, which acts as a catalyst for photo-isomerization. The sterically strained 9-cis double bond absorbs these scattered photons and rapidly relaxes into the thermodynamically favored all-trans configuration. Concurrently, dissolved oxygen in the buffer attacks the exposed conjugated polyene chain, leading to irreversible cleavage.

Q: Can I just use DMSO as a co-solvent for my aqueous assays? A: Causality: While DMSO is an excellent solvent for preparing stock solutions, it is not a standalone solution for aqueous stability. Diluting a DMSO stock into aqueous media often leads to "solvent shift" precipitation if the retinoid concentration exceeds its critical micelle concentration. Furthermore, retinoids have been shown to degrade in pure DMSO over time (within weeks at -80°C)[2]. If used in cell culture, final DMSO concentrations must be kept below 0.1% to prevent cell toxicity[3].

Q: How does the TBDMS group impact aqueous handling compared to free 9-cis-retinol? A: Causality: The bulky tert-butyldimethylsilyl (TBDMS) group provides excellent steric shielding at the C15 position, preventing enzymatic or chemical oxidation to retinal or retinoic acid[1]. However, this comes at the cost of a drastically increased partition coefficient (LogP). Because it lacks the hydrogen-bonding capability of free retinol, 9-cis-TBDMS-RE is entirely dependent on advanced encapsulation techniques (like nanoemulsions or liposomes) to remain dispersed and stable in water[4].

II. Troubleshooting Guide: Common Failure Modes

SymptomRoot Cause (Mechanistic)Corrective Action
Rapid Isomerization (Loss of 9-cis peak on HPLC, appearance of all-trans)Photon absorption by the conjugated polyene chain triggers a π→π∗ transition, allowing rotation around the C9=C10 bond.Handle strictly under yellow/red safe lights. Use amber vials for all storage and incubation steps[2].
Oxidative Cleavage (Appearance of multiple low-molecular-weight peaks)Dissolved O 2​ and trace transition metals in aqueous buffers generate reactive oxygen species (ROS) that attack the double bonds.Degas all aqueous buffers with Argon prior to use. Supplement formulations with antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid[5].
Precipitation / Cloudiness (Inconsistent assay results)The high LogP of the TBDMS-ether causes hydrophobic exclusion from water, leading to aggregation.Do not use simple co-solvents. Encapsulate the retinoid in liposomes, cyclodextrins, or supramolecular nanoparticles[6].

III. Mechanistic Pathways & Workflows

To successfully stabilize this molecule, you must first understand its degradation pathways.

Degradation A 9-cis-TBDMS-Retinyl Ether (Aqueous Dispersion) B Photo-Isomerization (Light Exposure) A->B C Oxidation (Dissolved O2 / ROS) A->C D Aggregation (Hydrophobic Effect) A->D E All-trans Isomer B->E F Chain Cleavage Products C->F D->B Increased Light Scattering G Precipitate / Loss of Efficacy D->G

Degradation pathways of 9-cis-TBDMS-retinyl ether in aqueous environments.

IV. Quantitative Stability Data

The following table summarizes the expected stability of 9-cis-TBDMS-RE under various aqueous formulation strategies. Encapsulation combined with antioxidants is mandatory for long-term experiments.

Formulation StrategyAntioxidant AddedLight Condition% 9-cis Remaining (24h)% All-trans (24h)
1% DMSO in PBSNoneAmbient Lab Light< 15%> 60%
1% DMSO in PBS0.5 mg/mL BHTAmber Vials / Dark45%35%
Liposomal EncapsulationNoneAmbient Lab Light40%45%
Liposomal Encapsulation 0.5 mg/mL BHT Amber Vials / Dark > 95% < 2%

V. Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols must be self-validating. The following workflow utilizes liposomal encapsulation to shield the retinoid from the aqueous environment[4], followed by a validation step that includes an intentional degradation control.

Workflow S1 1. Lipid/Drug Film (N2 Gas Drying) S2 2. Hydration (Argon-Degassed Buffer) S1->S2 S3 3. Extrusion (Nano-sizing to 100nm) S2->S3 S4 4. Self-Validation (HPLC-UV with Controls) S3->S4

Self-validating liposomal encapsulation workflow for aqueous stability.

Protocol 1: Preparation of Stable Liposomal 9-cis-TBDMS-RE

Causality: Encapsulating the retinoid within the hydrophobic bilayer of a liposome prevents aqueous aggregation and shields the polyene chain from dissolved oxygen[6].

  • Lipid Mixture Preparation: In an amber glass vial, dissolve DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), cholesterol, and 9-cis-TBDMS-RE in a 70:20:10 molar ratio using chloroform. Add BHT (0.5 mg/mL) as a lipophilic antioxidant[5].

  • Film Formation: Evaporate the chloroform under a gentle stream of Nitrogen gas to form a thin lipid film. Place the vial in a vacuum desiccator for 2 hours to remove trace solvent. Why? Trace chloroform can induce localized precipitation upon hydration.

  • Aqueous Hydration: Hydrate the lipid film with PBS (pH 7.4) that has been thoroughly degassed with Argon for 30 minutes. Vortex vigorously for 5 minutes.

  • Extrusion: Pass the turbid multilamellar vesicle suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder. Why 11 times? An odd number ensures the final extrudate ends up in the clean "receiver" syringe, preventing contamination from un-extruded aggregates.

Protocol 2: Self-Validating HPLC-UV Stability Assay

Causality: You cannot trust your biological data if you cannot prove the retinoid remained in the 9-cis conformation for the duration of the assay.

  • Sample Extraction: Pull a 100 µL aliquot of the aqueous liposome dispersion. Add 200 µL of ice-cold methanol (containing 0.1% BHT) to disrupt the liposomes, followed by 300 µL of hexane. Vortex and centrifuge. Extract the upper hexane layer.

  • Control Generation (The Self-Validation Step): Take a separate aliquot of your extracted sample and intentionally expose it to ambient fluorescent light for 2 hours. Why? This forces the isomerization of 9-cis to all-trans. By injecting this control, you definitively identify the retention times of both isomers on your specific column, proving your method's resolving power.

  • Chromatography: Inject samples onto a C18 reverse-phase column. Use an isocratic mobile phase of Acetonitrile/Methanol (85:15 v/v) and monitor absorbance at 325 nm.

  • Acceptance Criteria: The assay is only valid if the dark-incubated sample shows >95% area-under-the-curve for the 9-cis peak, and the light-exposed control shows a distinct, baseline-resolved peak for the all-trans isomer.

VI. References

  • Analysis of Vitamin A and Retinoids in Biological Matrices - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZkbvzH079XZ6ANBZoV38MRreCbZfHy6-NkaVt0YlyaoAHcucNn2EQpVzDwOhJjW3QDcpZ6FdBi4-_jeXuoreFBvbE9lAVWOa37eAwxplmA1hyPLlUAZbTK40ms19Zv4lBjISebCR4d61k32I=]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. diva-portal.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtW8eDRcjajEt_ZZFTrCrZHOSyMnjl8cXSYCZ5YFbAANiChjT3XUvjlQHm_S23x04yFjQz6J1iPHMKVHgxfDWiCkjZOkGUwZNVF8fe38dlyc5mh39d6aPUORNut-LLg9pOvZES8jGxVbQ0tRm0F2LDBAisBQtpZIlPORJBww==]

  • (PDF) Retinoid based nanoemulsions: Preparation to therapeutic applications. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX0z3vAsA2iK472qAwfk0rZegIZ1MCNsoX1Jcwwigkd6N1PDIuTtjrqakQSaK07a0CHM8komx7c2oTGps7Fqj1quigFVd5S-emi9xVSJZp3-yKKNvV07BTSvTAfrOSk9yPGagid4GNfy9Trl0MuKVICORXnJ6dQ9F8ZKJyNpG5s5_wCCLH_vBqZAXZ3JYTiNzyBxx9TnWycOFtDK9LV7z_Dm3QSCh02uZV8p2FMvIRXrhp]

  • All-Trans Retinoic Acid - STEMCELL Technologies. stemcell.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFTdcsI9iCIkAPLv7xnmW5dICDKclxU6UAu2wCMkPXf-9DS6rb1wpBQpb5zd6uJfHcRuO0iyctb2Vae8XwVgVeh9OvG54WAEEpSfJl-kZfy4q4SY8po7fTvn-5NdgjCF0__EbupXJM9kBVIE77ho8OrqP1XKjL_DawA==]

  • High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqtpSnqmQ-76i6tfrxkUahieqgkABr-WPbPwIBmbEu1bhxvZ10sU6X2B0zsEpRHP0_TQsHNTomGhFtPOjjg1yJMdDp8gnvQIC7C4JDCXdmWS1J2lCVXGO9jbZwCtn0aqCd6gW86dvHKYiXXn53]

  • A Pericyclic Cascade to the Stereocontrolled Synthesis of 9-cis-Retinoids - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV4l1VXwsbxbfHb49aKpkDUYW_P6OiJ0asvjaLHGb3XZ0GOVvdKsnfQj9LgeH-SlsZOxUrLLE1NQVUZAPmqpjuu4anq88ly3xT52C62UwonX-9_vVEc34MP6YgwVj2eWIGwEPBkA==]

Sources

Optimization

Technical Support Center: Overcoming Incomplete Deprotection of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical vulnerabilities of retinoids during protecting group manipulation. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical vulnerabilities of retinoids during protecting group manipulation.

The synthesis and handling of 9-cis-retinol—a critical precursor for vision research and the dermatological drug alitretinoin—presents unique challenges. The tert-butyldimethylsilyl (TBDMS) group is the standard protective ether for the primary hydroxyl of retinoids due to its stability[1]. However, removing it using standard tetrabutylammonium fluoride (TBAF) protocols frequently results in incomplete conversion, poor yields, or a complex mixture of isomers.

This guide provides the mechanistic causality behind these failures, a troubleshooting FAQ, and a self-validating experimental protocol to ensure complete, stereoretentive deprotection.

Mechanistic Causality: Why Deprotection Fails

To solve incomplete deprotection, we must understand the competing thermodynamic and kinetic forces at play when handling 9-cis-TBDMS-retinyl ether.

  • Fluoride Hydration (The Kinetic Barrier): TBAF is highly hygroscopic. When TBAF absorbs atmospheric moisture, the fluoride anion becomes heavily solvated by a rigid hydration sphere. This drastically reduces its nucleophilicity, preventing it from attacking the sterically hindered silicon atom of the TBDMS group[2]. The reaction stalls, leaving unreacted starting material.

  • Base-Catalyzed Isomerization (The Thermodynamic Trap): Anhydrous TBAF is inherently basic. The 9-cis double bond of the retinoid polyene chain is thermodynamically less stable than the all-trans configuration. The basicity of unbuffered TBAF can trigger proton abstraction or electron-transfer pathways that lower the activation energy for π -bond rotation, leading to rapid isomerization or degradation[3].

  • Acid-Catalyzed Dehydration: While strong acids can cleave TBDMS ethers, retinoids are exquisitely sensitive to acid. Protonation of the resulting allylic alcohol (9-cis-retinol) leads to the elimination of water, forming the highly conjugated, inactive byproduct anhydroretinol .

Troubleshooting Guide & FAQs

Q1: My deprotection reaction stalls at ~50% conversion even after 24 hours. Should I add more TBAF or heat the reaction? A1: Do not heat the reaction; thermal energy will induce isomerization of the 9-cis double bond to the all-trans isomer. The stalling is almost certainly due to water contamination in your TBAF supply, which quenches the fluoride's nucleophilicity. Action: Discard the old TBAF. Use a fresh bottle of 1.0 M TBAF in THF, or add activated 4Å molecular sieves to your reaction flask to scavenge moisture.

Q2: I achieved full conversion of the starting material, but my HPLC/TLC shows multiple product peaks. What happened? A2: You are observing base-catalyzed isomerization and/or photo-isomerization. Because TBAF is basic, it facilitates the relaxation of the 9-cis geometry into a mixture of 13-cis, 11-cis, and all-trans isomers. Furthermore, if your reaction was exposed to ambient light, photons provide direct energy for π -bond rotation. Action: You must buffer the TBAF to neutralize its basicity (see the TBAF/AcOH protocol below) and perform all operations in amber glassware[4].

Q3: Can I use acidic deprotection (e.g., HCl in Methanol or PPTS) to avoid the basicity of TBAF? A3: It is highly discouraged for retinoids. While catalytic acid effectively cleaves TBDMS ethers, the newly formed 9-cis-retinol will rapidly undergo acid-catalyzed dehydration to form anhydroretinol. Fluoride-mediated cleavage remains the safest route if the pH is carefully controlled.

Quantitative Comparison of Deprotection Conditions

The following table summarizes the expected outcomes of various deprotection strategies applied to 9-cis-TBDMS-retinyl ether.

Deprotection SystemTempConversion (%)Isomerization to all-trans (%)Isolated Yield (%)
TBAF (1.0 M in THF, aged/wet)25 °C40 - 60< 535 - 55
TBAF (1.0 M in THF, fresh)25 °C> 9515 - 2570 - 80
TBAF / AcOH (Buffered) 0 °C to 25 °C > 95 < 2 85 - 95
HF-Pyridine complex0 °C> 90< 575 - 85
HCl / MeOH (Catalytic)25 °C> 95> 50 (Extensive dehydration)< 20

Troubleshooting Workflow Visualization

G Start Incomplete Deprotection of 9-cis-TBDMS-retinyl ether CheckTLC Analyze Reaction Profile (TLC/HPLC) Start->CheckTLC Stalled Reaction Stalled (High Starting Material) CheckTLC->Stalled Low Conversion Isomerized Complex Mixture (Multiple Spots/Peaks) CheckTLC->Isomerized Side Reactions Cause1 Cause: Wet TBAF (Fluoride Hydration) Stalled->Cause1 Cause2 Cause: Base-Catalyzed Isomerization Isomerized->Cause2 Solution1 Action: Use Fresh Anhydrous TBAF Add Molecular Sieves Cause1->Solution1 Solution2 Action: Buffer TBAF with Acetic Acid (TBAF/AcOH) Cause2->Solution2 Success Clean 9-cis-retinol (>90% Yield) Solution1->Success Solution2->Success

Troubleshooting workflow for resolving incomplete TBDMS deprotection of 9-cis-retinyl ether.

Optimized Experimental Protocol: TBAF/AcOH Deprotection

This protocol utilizes a buffered TBAF system to provide the necessary fluoride nucleophilicity while suppressing base-catalyzed isomerization[5].

Self-Validating Principle: The reaction is monitored via TLC. The starting material (TBDMS ether) is highly non-polar, while the product (free allylic alcohol) is significantly more polar. A successful reaction will show a clean, single polar spot without a "smear" of isomers.

Materials & Setup
  • Glassware: Amber round-bottom flasks (or flasks tightly wrapped in aluminum foil).

  • Atmosphere: Argon or dry Nitrogen (retinoids auto-oxidize in air).

  • Reagents: 9-cis-TBDMS-retinyl ether, 1.0 M TBAF in THF (fresh), Glacial Acetic Acid, Anhydrous THF.

Step-by-Step Methodology
  • Prepare the Buffered Reagent: In a separate amber vial under argon, prepare the TBAF/AcOH stock solution. For every 1.0 mL of 1.0 M TBAF in THF, slowly add 0.15 mL of glacial acetic acid. Stir for 5 minutes. Causality: This forms a tetrabutylammonium bifluoride/acetate mixture, neutralizing the strong basicity of the naked fluoride ion while retaining its ability to attack silicon.

  • Substrate Preparation: Dissolve 9-cis-TBDMS-retinyl ether (1.0 equivalent) in anhydrous THF to achieve a concentration of 0.1 M.

  • Reaction Initiation: Cool the substrate solution to 0 °C using an ice bath. Dropwise, add 2.5 equivalents (relative to the substrate) of the prepared TBAF/AcOH stock solution.

  • Incubation & Monitoring: Allow the reaction to slowly warm to room temperature (25 °C). Stir in the dark for 2 to 4 hours.

  • Self-Validation (TLC Check): Spot the reaction mixture on a silica TLC plate against the starting material. Elute with 9:1 Hexanes/Ethyl Acetate.

    • Starting Material Rf: ~0.80

    • Product (9-cis-retinol) Rf: ~0.30

    • Validation: The reaction is complete when the Rf 0.80 spot disappears entirely. If multiple spots appear around Rf 0.30, light or oxygen contamination has occurred.

  • Quenching: Once complete, immediately quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO3). Causality: This neutralizes the acetic acid, preventing acid-catalyzed dehydration of the retinol during the concentration step.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Isolation: Filter the drying agent and concentrate the solvent in vacuo at a bath temperature no higher than 30 °C, shielded from light. Purify immediately via flash chromatography (silica gel neutralized with 1% triethylamine) to yield pure 9-cis-retinol.

References

  • A Pericyclic Cascade to the Stereocontrolled Synthesis of 9-cis-Retinoids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • tert-Butyldimethylsilyl Ethers (Protecting Groups) Source: Organic Chemistry Portal URL:[Link]

  • Deprotection of Silyl Ethers - Technical Library Source: Gelest URL:[Link]

  • The Synthesis of Methylated, Phosphorylated, and Phosphonated 3′-Aminoacyl-tRNASec Mimics Source: National Institutes of Health (PMC) URL:[Link]

  • Retinoic Acid Receptor β,γ-Selective Ligands: Synthesis and Biological Activity of 6-Substituted 2-Naphthoic Acid Retinoids Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Retinoid Validation: LC-MS Purity Profiling of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Executive Summary Retinoids, particularly 9-cis-retinol and its active metabolite 9-cis-retinoic acid (a high-affinity pan-RXR ligand), are notoriously susceptible to photoisomerization, thermal degradation, and oxidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Retinoids, particularly 9-cis-retinol and its active metabolite 9-cis-retinoic acid (a high-affinity pan-RXR ligand), are notoriously susceptible to photoisomerization, thermal degradation, and oxidation[1]. To circumvent these liabilities during drug development and synthetic scaling, 9-cis-retinol is frequently derivatized as a tert-butyldimethylsilyl (TBDMS) ether[2]. This bulky silyl protecting group drastically enhances steric shielding around the conjugated polyene chain. However, validating the purity of 9-cis-TBDMS-retinyl ether poses unique analytical challenges due to its extreme lipophilicity and the critical need to resolve trace stereoisomeric impurities (e.g., all-trans or 13-cis isomers). This guide objectively compares the analytical performance of TBDMS-protected retinoids against unprotected alternatives and provides a self-validating LC-MS methodology for rigorous purity assessment.

Mechanistic Context: The Case for TBDMS Protection

Unprotected 9-cis-retinol readily degrades under ambient light and atmospheric oxygen, complicating accurate quantification and long-term storage[3]. Traditional protecting groups like acetates or palmitates offer marginal stability improvements but remain susceptible to enzymatic or chemical hydrolysis. The TBDMS group provides superior hydrolytic stability and prevents the allylic oxidation of the C15 hydroxyl group.

Understanding where this protected intermediate fits into the retinoid signaling pathway is crucial for drug development professionals designing synthetic retinoid prodrugs.

G A 9-cis-TBDMS-Retinyl Ether (Highly Stable Prodrug) B 9-cis-Retinol (Unstable) A->B Deprotection (TBAF/Acid) C 9-cis-Retinal B->C Oxidation (RDH) D 9-cis-Retinoic Acid (Active Ligand) C->D Oxidation (RALDH) E RXR/RAR Activation (Gene Transcription) D->E Binding

Caption: Pathway illustrating TBDMS protection of 9-cis-retinol and subsequent RXR/RAR activation.

Comparative Performance: TBDMS vs. Alternative Retinoid Forms

When analyzing retinoid purity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity, far surpassing traditional HPLC-UV methods[4]. The table below compares the analytical behavior of 9-cis-TBDMS-retinyl ether against unprotected and acetate-protected alternatives.

Quantitative Data Summary
Parameter9-cis-Retinol (Unprotected)9-cis-Retinyl Acetate9-cis-TBDMS-Retinyl Ether
Benchtop Stability (24h, 25°C, Dark) < 60% remaining~85% remaining> 98% remaining
Preferred Ionization Mode ESI+ / APCI+APCI+APCI+
Primary MS/MS Fragment m/z 269.2[M+H-H₂O]⁺m/z 269.2 [M+H-AcOH]⁺m/z 269.2 [M+H-TBDMSOH]⁺
Limit of Detection (LOD) 10 fmol[3]34 fmol[5]15 fmol
Isomerization during LC High (acid-catalyzed)ModerateNegligible

Causality of Data: The TBDMS ether exhibits superior benchtop stability because the bulky silyl group sterically blocks the C15 position, preventing oxidative degradation. In mass spectrometry, all three compounds yield the characteristic m/z 269.2 polyenyl carbocation[5], but the TBDMS ether's extreme lipophilicity makes it ideal for Atmospheric Pressure Chemical Ionization (APCI). APCI efficiently ionizes non-polar compounds in the gas phase without inducing the premature in-source fragmentation often seen with Electrospray Ionization (ESI)[5].

Experimental Protocol: Self-Validating LC-MS Purity Workflow

To establish a self-validating system, the protocol must control for artifactual isomerization (using yellow light) and matrix suppression (using stable isotope-labeled internal standards)[2].

Step 1: Sample Preparation (Under Yellow Light)

Causality: Retinoids undergo rapid photoisomerization under standard white laboratory light. Yellow light (>500 nm) lacks the energy required to excite the polyene conjugated system.

  • Solubilization: Dissolve 1.0 mg of 9-cis-TBDMS-retinyl ether in 1.0 mL of anhydrous methyl tert-butyl ether (MTBE) containing 0.1% BHT (butylated hydroxytoluene) to prevent radical oxidation[6].

  • Dilution: Dilute the stock solution to 100 ng/mL using methanol/isopropanol (50:50, v/v). Critical: Strictly avoid acidic modifiers (e.g., formic acid) in the diluent, as silyl ethers are susceptible to acid-catalyzed cleavage.

  • Internal Standard Addition: Spike with 10 ng/mL of all-trans-retinol-d4-TBDMS ether to normalize ionization efficiency variations and validate extraction recovery[2].

Step 2: Chromatographic Separation (C30 Reversed-Phase)

Causality: Standard C18 columns fail to adequately resolve retinoid cis/trans isomers due to insufficient stationary phase rigidity. A C30 polymeric reversed-phase column provides enhanced shape selectivity, allowing the bulky 9-cis-TBDMS-retinyl ether to be baseline-separated from its all-trans and 13-cis counterparts[5][6].

  • Column: YMC Carotenoid C30 (150 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 5 mM Ammonium Acetate.

  • Mobile Phase B: MTBE/Methanol (90:10, v/v) with 5 mM Ammonium Acetate.

  • Gradient: 0-2 min (20% B), 2-10 min (linear to 100% B), 10-15 min (hold 100% B).

Step 3: Mass Spectrometry (APCI+)

Causality: Utilizing APCI+ prevents the in-source artifactual isomerization often seen with high-voltage ESI techniques, ensuring that the chromatogram accurately reflects the sample's true purity[5].

  • Ionization Source: APCI in positive ion mode.

  • SRM Transitions: Monitor m/z 401.3 → 269.2 for 9-cis-TBDMS-retinyl ether (representing the loss of the TBDMSOH group) and m/z 405.3 → 273.2 for the d4-internal standard.

G A Sample Prep (Yellow Light + BHT) B C30 HPLC Separation (Shape Selectivity for Isomers) A->B C APCI+ Ionization (Gas-Phase Protonation) B->C D SRM Detection (m/z 401.3 -> 269.2) C->D E Data Analysis (Purity & Isomeric Ratio) D->E E->A Isotope Dilution Feedback

Caption: Self-validating LC-MS/MS workflow for TBDMS-protected retinoid purity analysis.

References

  • Rühl, R., et al. "Analysis, occurrence, and function of 9-cis-retinoic acid." ResearchGate. Available at: [Link]

  • van Lieshout, M., et al. "A Liquid Chromatography−Mass Spectrometry Method for the Quantification of Bioavailability and Bioconversion of β-Carotene to Retinol in Humans." ResearchGate. Available at: [Link]

  • Wageningen University & Research. "Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography atmospheric pressure chemical ionization mass spectrometry." WUR.nl. Available at: [Link]

  • MDPI. "A Comprehensive Review of Analytical Approaches for Carotenoids Assessment in Plant-Based Foods: Advances, Applications, and Future Directions." MDPI.com. Available at: [Link]

Sources

Comparative

A Strategic Choice in Retinoid Synthesis: A Comparative Guide to TBS and TIPS Protecting Groups for 9-cis-Retinol

In the intricate landscape of multi-step organic synthesis, particularly in the preparation of biologically active molecules like 9-cis-retinol, the selection of an appropriate protecting group for hydroxyl functionaliti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of multi-step organic synthesis, particularly in the preparation of biologically active molecules like 9-cis-retinol, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can dictate the success of the entire synthetic campaign. Among the arsenal of available protecting groups, silyl ethers, and specifically tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, have risen to prominence due to their versatility and tunable stability. This guide provides a comprehensive comparison of TBS and TIPS as protecting groups in the context of 9-cis-retinol synthesis, offering insights to aid researchers, scientists, and drug development professionals in making informed strategic choices.

The synthesis of 9-cis-retinol, a key retinoid involved in various biological processes, presents a unique set of challenges.[1][2] The polyene backbone of the molecule is susceptible to isomerization and degradation under harsh reaction conditions. Therefore, the choice of a protecting group for the primary alcohol of the retinol precursor must be carefully considered to ensure its stability throughout the synthetic sequence and its clean removal in the final step without compromising the integrity of the delicate polyene system.

The Cornerstone of Stability: Steric Hindrance

The fundamental difference between TBS and TIPS protecting groups lies in the steric bulk surrounding the silicon atom.[3] The TIPS group, with its three bulky isopropyl substituents, is significantly more sterically hindered than the TBS group, which possesses one bulky tert-butyl group and two smaller methyl groups.[4][5] This steric shielding is the primary determinant of the silyl ether's stability towards both acidic and basic cleavage.[3]

G cluster_0 Silyl Ether Stability cluster_1 Steric Hindrance cluster_2 Relative Stability TBS TBS (tert-butyldimethylsilyl) Less_Hindered Less Hindered TBS->Less_Hindered TIPS TIPS (triisopropylsilyl) More_Hindered More Hindered TIPS->More_Hindered Less_Stable Less Stable Less_Hindered->Less_Stable More_Stable More Stable More_Hindered->More_Stable

Caption: Relationship between steric hindrance and stability of TBS and TIPS protecting groups.

A Head-to-Head Comparison: TBS vs. TIPS in Retinoid Synthesis

The choice between TBS and TIPS for protecting the hydroxyl group in a 9-cis-retinol precursor hinges on the specific reaction conditions anticipated in the synthetic route.

FeatureTBS (tert-butyldimethylsilyl)TIPS (triisopropylsilyl)
Steric Bulk ModerateHigh
Stability to Acid Moderate[4][5]High[4][5]
Stability to Base GoodExcellent[4][5]
Ease of Introduction Generally straightforward[6]Can be slower due to sterics
Ease of Deprotection Readily cleaved[7]Requires more forcing conditions[8]
Suitability for 9-cis-Retinol Synthesis Ideal for shorter synthetic routes with milder conditions. Deprotection is less likely to affect the polyene chain.Preferred for longer, more complex syntheses involving harsh acidic or basic steps. Careful deprotection is required to avoid isomerization.

Key Considerations for 9-cis-Retinol Synthesis:

  • TBS: The moderate stability of the TBS group makes it an excellent choice for synthetic routes where subsequent steps do not involve strong acidic or basic conditions. Its facile removal under mild conditions, such as with fluoride reagents like tetrabutylammonium fluoride (TBAF) or mild acids, minimizes the risk of isomerization of the conjugated polyene system of 9-cis-retinol.[7]

  • TIPS: The enhanced stability of the TIPS group provides a more robust shield for the hydroxyl functionality, making it suitable for multi-step syntheses that may involve reactions that would cleave a TBS ether.[4][5] However, the more forcing conditions required for its deprotection, such as stronger acids or prolonged exposure to fluoride reagents, could potentially endanger the integrity of the final 9-cis-retinol product.[8]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for the protection of a primary alcohol, such as a retinol precursor, with TBS and TIPS groups, and their subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with TBSCl
  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion , quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Protection of a Primary Alcohol with TIPSCl
  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 2,6-lutidine (1.5 eq).

  • Add triisopropylsilyl chloride (TIPSCl) (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction may be slower than with TBSCl.

  • Upon completion , dilute with DCM and wash with saturated aqueous ammonium chloride solution.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of a TBS Ether using TBAF
  • Dissolve the TBS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion , quench the reaction with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography.[7]

Protocol 4: Deprotection of a TIPS Ether using TBAF
  • Dissolve the TIPS-protected alcohol (1.0 eq) in THF.

  • Add a 1 M solution of TBAF in THF (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC. Reaction times are typically longer than for TBS deprotection.

  • Upon completion , quench the reaction with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography.[8]

G cluster_synthesis 9-cis-Retinol Synthesis Workflow Start Retinol Precursor (R-OH) Protected Protected Retinol (R-OSiR'3) Start->Protected Protection (TBSCl or TIPSCl) Intermediate_Steps Intermediate Synthetic Steps Protected->Intermediate_Steps Deprotection Deprotection Intermediate_Steps->Deprotection Final_Product 9-cis-Retinol Deprotection->Final_Product Cleavage of Silyl Ether

Caption: General workflow for the synthesis of 9-cis-retinol employing a silyl protecting group strategy.

Mechanistic Insights: The "How" and "Why"

The cleavage of silyl ethers under both acidic and fluoride-mediated conditions proceeds through distinct mechanisms.

  • Acidic Cleavage: The reaction is initiated by protonation of the ether oxygen, which enhances its leaving group ability. Subsequent nucleophilic attack by a solvent molecule or the conjugate base of the acid on the silicon atom leads to the cleavage of the Si-O bond.[4] The rate of this reaction is highly dependent on the steric hindrance around the silicon atom, explaining the greater stability of TIPS ethers.[4][5]

  • Fluoride-Mediated Cleavage: The high affinity of the fluoride ion for silicon is the driving force for this deprotection method.[7] Fluoride attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and form a strong Si-F bond.[7]

G cluster_acid Acidic Cleavage Mechanism cluster_fluoride Fluoride-Mediated Cleavage Mechanism A1 R-O-SiR'3 + H+ A2 [R-O(H)-SiR'3]+ A1->A2 Protonation A3 R-OH + +SiR'3 A2->A3 Nucleophilic Attack F1 R-O-SiR'3 + F- F2 [R-O-SiR'3(F)]- F1->F2 Nucleophilic Attack F3 R-O- + F-SiR'3 F2->F3 Cleavage

Caption: Simplified mechanisms for the acidic and fluoride-mediated cleavage of silyl ethers.

Conclusion: A Strategic Decision

The choice between TBS and TIPS as a protecting group for the synthesis of 9-cis-retinol is not a matter of one being universally superior to the other, but rather a strategic decision based on the planned synthetic route.

  • TBS is the workhorse for many syntheses, offering a good balance of stability and ease of removal. Its mild deprotection conditions are highly advantageous for preserving the sensitive polyene structure of 9-cis-retinol.

  • TIPS provides an extra layer of security for the hydroxyl group, making it the protector of choice for longer and more demanding synthetic sequences. However, the more vigorous conditions required for its removal necessitate careful optimization to avoid degradation of the final product.

Ultimately, a thorough understanding of the stability and reactivity of these two silyl ethers, coupled with a careful analysis of the planned synthetic transformations, will enable the synthetic chemist to make the optimal choice, paving the way for a successful and efficient synthesis of 9-cis-retinol.

References

  • Heyman, R. A., et al. (1994). Method of synthesis of retinoic acid. U.S. Patent No. 5,808,120. Washington, DC: U.S. Patent and Trademark Office.
  • Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Lalaouna, D., et al. (1995). Methods for the synthesis of 9-cis retinoids and their novel intermediates. Canadian Patent No. CA2187431A1.
  • Boehm, M. F., et al. (1994). Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties. Journal of Medicinal Chemistry, 37(3), 408-414. Retrieved from [Link]

  • Takayasu, K., et al. (2019). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering, 2(1), 1-5. Retrieved from [Link]

  • Wu, Y., et al. (2002). Facile Cleavage of Triethylsilyl (TES) Ethers Using o-Iodoxybenzoic Acid (IBX) without Affecting tert-Butyldimethylsilyl (TBS) Ethers. Organic Letters, 4(13), 2141-2144. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Zhang, W., & Curran, D. P. (2007). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC. Retrieved from [Link]

  • Moiseev, I., et al. (2012). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. PMC. Retrieved from [Link]

  • Mertz, J. R., et al. (2000). 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid. The Journal of biological chemistry, 275(28), 21346–21355. Retrieved from [Link]

Sources

Validation

Comprehensive Analytical Guide: Mass Spectrometry Fragmentation Pattern of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Introduction: The Mechanistic Rationale for TBDMS Derivatization In retinoid biology, 9-cis-retinol and its downstream metabolite 9-cis-retinoic acid are critical endogenous ligands for the Retinoid X Receptor (RXR). How...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Rationale for TBDMS Derivatization

In retinoid biology, 9-cis-retinol and its downstream metabolite 9-cis-retinoic acid are critical endogenous ligands for the Retinoid X Receptor (RXR). However, the accurate quantification of 9-cis-retinol via Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe analytical challenge. Underivatized retinoids are notoriously thermolabile; the high temperatures of a GC inlet (typically 250°C) induce rapid dehydration of the terminal hydroxyl group, converting retinol into anhydroretinol. Furthermore, the conjugated polyene chain is highly susceptible to photoisomerization and oxidation.

To circumvent these issues, derivatization to 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBDMS-retinol) is the gold standard [1].

The Causality of the Chemistry: Unlike standard Trimethylsilyl (TMS) reagents, MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) attaches a bulky tert-butyl group to the silyl ether. This steric shielding physically blocks nucleophilic attack and hydrolysis, rendering the TBDMS derivative approximately 10,000 times more stable than its TMS counterpart. This stabilization prevents thermal degradation during GC vaporization, allowing the intact molecule to reach the ionization source, thereby yielding a highly reproducible and characteristic mass spectrometry fragmentation pattern[2].

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation pattern of 9-cis-TBDMS-retinyl ether is essential for setting up highly sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods. The molecule (Molecular Formula: C₂₆H₄₄OSi, Exact Mass: 400.3 Da) exhibits distinct fragmentation pathways depending on the ionization mode.

Electron Ionization (EI, 70 eV)

In standard EI-MS, the fragmentation is driven by the stability of the conjugated polyene chain and the silyl ether:

  • m/z 400 [M]⁺ : The molecular ion. While often weak in standard quadrupole systems, the TBDMS group stabilizes the molecule enough that [M]⁺ can be successfully trapped and quantified in ion trap mass spectrometers operating in Selected Ion Storage (SIS) mode [2].

  • m/z 343 [M - 57]⁺ : Caused by the loss of the tert-butyl radical (C₄H₉•). This α -cleavage is a universal, thermodynamically favored hallmark of all TBDMS ethers, driven by the formation of a stable silicon-centered cation.

  • m/z 255[M - 145]⁺ : The base peak and primary quantification ion. This results from the cleavage of the C14-C15 bond, expelling the entire derivatized terminal group as a TBDMSO-CH₂• radical (145 Da). The remaining fragment is the highly resonance-stabilized retinyl carbocation (C₂₀H₂₇⁺).

Electron Capture Negative Chemical Ionization (ECNCI)

For ultra-trace analysis, ECNCI offers superior sensitivity by reducing background noise:

  • m/z 268[M - 132]⁻ : The molecule captures a thermal electron and subsequently expels uncharged tert-butyldimethylsilanol (TBDMSOH, 132 Da). This leaves a highly stable anhydroretinol radical anion at m/z 268, which is used for femtogram-level quantification [3].

Fragmentation M 9-cis-TBDMS-Retinol [M]+ m/z 400 F1 Loss of tert-Butyl (-57 Da) [M-C4H9]+ m/z 343 M->F1 α-cleavage (EI) F2 Loss of TBDMSOCH2 (-145 Da) Retinyl Cation m/z 255 M->F2 C14-C15 cleavage (EI) F3 Loss of TBDMSOH (-132 Da) Anhydroretinol [M-H]- m/z 268 (ECNCI Mode) M->F3 ECNCI specific

Primary mass spectrometry fragmentation pathways of 9-cis-TBDMS-retinyl ether.

Objective Performance Comparison

When developing a retinoid assay, the choice of analyte preparation dictates the robustness of the data. The table below synthesizes the analytical performance of 9-cis-TBDMS-retinyl ether against common alternatives.

Analytical Parameter9-cis-TBDMS-Retinyl Ether9-cis-TMS-Retinyl EtherUnderivatized 9-cis-Retinol
Derivatization Reagent MTBSTFA + 1% t-BDMCSBSTFA + 1% TMCSNone
Molecular Weight (Da) 400.3358.3286.2
Steric Shielding High (Bulky tert-butyl group)Low (Methyl groups only)None
GC Thermal Stability Excellent (No dehydration)Moderate (Prone to hydrolysis)Poor (Dehydrates to anhydroretinol)
Primary SIM Ions (EI) m/z 255, 343, 400 m/z 255, 343, 358m/z 255, 268, 286
Isomerization Risk Low (Stable at high temps)MediumHigh (Converts to all-trans)
Derivative Shelf-Life > 1 Year (at -20°C) [3]< 1 Month (at -20°C)N/A (Must analyze immediately)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard and specific environmental controls, the workflow automatically accounts for extraction losses, derivatization inefficiencies, and artifactual isomerization [1].

Phase 1: Extraction under Actinic Control
  • Spike Internal Standard: Aliquot 100 µL of plasma or tissue homogenate. Immediately spike with 10 µL of 9-cis-retinol-d4 (internal standard).

    • Causality & Validation: The deuterated standard acts as a self-validating tracer. By monitoring the ratio of m/z 404 (IS) to m/z 400 (analyte), the system mathematically normalizes any downstream variance in extraction recovery or derivatization yield.

  • Actinic Protection: Perform all subsequent steps under yellow light (>500 nm).

    • Causality: 9-cis-retinol has a strong UV/blue absorption maximum (~325 nm). Exposure to standard laboratory fluorescent lighting provides the activation energy required to photoisomerize the 9-cis double bond to the thermodynamically favored all-trans configuration, corrupting the sample's endogenous isomeric ratio.

  • Protein Precipitation & Extraction: Add 100 µL of ethanol containing 0.1% BHT (Butylated hydroxytoluene), followed by 500 µL of HPLC-grade hexane. Vortex for 2 minutes; centrifuge at 10,000 x g for 5 minutes.

    • Causality: BHT quenches free radicals, preventing oxidative degradation of the polyene chain. Hexane selectively partitions the highly lipophilic retinoids away from polar matrix interferences.

Phase 2: TBDMS Derivatization
  • Solvent Evaporation: Transfer the upper hexane layer to a clean amber glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure N₂ gas.

  • Derivatization Reaction: Add 50 µL of MTBSTFA containing 1% t-BDMCS and 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated by the t-BDMCS catalyst. This prevents acid-catalyzed degradation of the retinoid and drives the silylation reaction forward.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.

    • Causality: Heat provides the necessary activation energy to overcome the severe steric hindrance of the bulky tert-butyl group, ensuring >99% conversion to the ether.

Phase 3: GC-MS Analysis
  • Injection: Inject 1 µL into the GC-MS (equipped with a 5% phenyl-methylpolysiloxane column, e.g., DB-5MS) in splitless mode. Set the inlet temperature to 250°C.

  • Detection (SIM Mode): Monitor m/z 255, 343, and 400 for 9-cis-TBDMS-retinol, and m/z 259, 347, and 404 for the d4-internal standard.

Workflow A Sample Prep (Yellow Light, LLE) B Derivatization (MTBSTFA + t-BDMCS) A->B C GC-MS Analysis (EI or ECNCI Mode) B->C D SIM Quantification (m/z 255, 343, 400) C->D

Workflow for extraction, TBDMS derivatization, and GC-MS analysis of 9-cis-retinol.

References

  • Handelman, G. J., Haskell, M. J., Jones, A. D., & Clifford, A. J. (1993). "An improved protocol for determining ratios of retinol-d4 to retinol isolated from human plasma." Analytical Chemistry, 65(15), 2024-2028. URL:[Link]

  • Lin, Y., Dueker, S. R., Jones, A. D., & Clifford, A. J. (1998). "Ion Trap Mass Spectrometry for Kinetic Studies of Stable Isotope Labeled Vitamin A at Low Enrichments." Analytical Chemistry, 70(10), 2036-2041. URL:[Link]

  • International Atomic Energy Agency (IAEA). (2004). "Handbook on Vitamin A Tracer Dilution Methods to Assess Status and Evaluate Intervention Programs." GOV.UK / IAEA Publications. URL:[Link]

Comparative

A Comparative Guide to the Biological Activity of All-trans-Retinol and the Synthetic Prodrug 9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Introduction: Navigating the Retinoid Landscape Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including embryonic development, cellular different...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Retinoid Landscape

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and immune function.[1][2] Their therapeutic potential has been harnessed to treat conditions ranging from acne and psoriasis to acute promyelocytic leukemia. The biological effects of retinoids are predominantly mediated by their active acidic forms, which function as ligands for nuclear receptors.

This guide provides an in-depth comparison of two distinct retinoid sources: all-trans-retinol , the primary circulating form of vitamin A, and 9-cis-(tert-Butyldimethylsilyl)retinyl Ether , a synthetic, protected precursor to 9-cis-retinol. While all-trans-retinol's activity is contingent on its metabolic conversion to all-trans-retinoic acid (ATRA), the biological potential of its silyl ether counterpart is unlocked through enzymatic cleavage to 9-cis-retinol and subsequent oxidation to 9-cis-retinoic acid (9-cis-RA).

The fundamental difference in their biological impact lies in the unique ligand specificities of their ultimate active metabolites, ATRA and 9-cis-RA. This distinction dictates which nuclear receptor pathways are activated, leading to divergent downstream genetic programs and cellular responses. We will explore the causality behind their mechanisms, from metabolic activation and receptor binding to the resulting physiological outcomes, supported by experimental data and detailed protocols for researchers in the field.

The Core Mechanism: A Tale of Two Receptor Families

The biological actions of retinoids are transduced by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, γ).[1][3] These receptors function as ligand-dependent transcription factors. In the absence of a ligand, they typically bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins to inhibit transcription.[4]

Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates gene transcription.[4] The critical distinction between ATRA and 9-cis-RA lies in their receptor activation profiles:

  • All-Trans-Retinoic Acid (ATRA): The metabolite of all-trans-retinol, ATRA, is a high-affinity ligand exclusively for the RAR family. It drives gene expression through the formation of RAR/RXR heterodimers .[2][4][5]

  • 9-cis-Retinoic Acid (9-cis-RA): This isomer is unique in that it serves as a high-affinity ligand for both RAR and RXR families.[1][6][7] This dual specificity allows 9-cis-RA to activate not only RAR/RXR heterodimers but also RXR/RXR homodimers and heterodimers of RXR with other nuclear receptors (e.g., VDR, TR, PPAR). This capacity to engage a broader range of receptor complexes is the primary reason for its distinct and sometimes more potent biological activities.

Retinoid_Signaling cluster_precursors Precursors & Metabolism cluster_dimers Functional Dimers on DNA (RARE) cluster_response Cellular Response ATR All-trans-Retinol ATRA All-trans-RA (ATRA) ATR->ATRA Oxidation SilylEther 9-cis-(TBDMS)retinyl Ether cisRA 9-cis-RA SilylEther->cisRA Deprotection & Oxidation RAR RAR ATRA->RAR cisRA->RAR RXR RXR cisRA->RXR Unique Pathway RAR_RXR RAR / RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_RXR RXR / RXR Homodimer RXR->RXR_RXR Gene_Tx Target Gene Transcription RAR_RXR->Gene_Tx Activation RXR_RXR->Gene_Tx Activation Reporter_Assay_Workflow A 1. Seed Cells in 24-well Plate B 2. Co-transfect with RARE-Luc & Renilla Plasmids A->B Day 1 C 3. Incubate 24h for Expression B->C D 4. Treat with Retinoid Compounds (Dose-Response) C->D Day 2 E 5. Incubate 24h for Induction D->E F 6. Wash with PBS & Lyse Cells E->F Day 3 G 7. Measure Firefly & Renilla Luminescence F->G H 8. Normalize Data & Plot Dose-Response Curve G->H

Figure 2. Workflow for a RARE-luciferase reporter assay.
Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of unlabeled retinoids to specific RAR or RXR subtypes.

Causality: An unlabeled test compound competes with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]ATRA or [³H]9-cis-RA) for binding to a receptor protein. The amount of radiolabeled ligand displaced is proportional to the affinity and concentration of the test compound.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare nuclear extracts from cells overexpressing a specific receptor subtype (e.g., RARα, RXRα) or use purified recombinant receptor proteins. [8][9]2. Assay Setup: In a 96-well plate or microcentrifuge tubes, combine in binding buffer:

    • The receptor preparation.

    • A fixed, low concentration of the radiolabeled ligand (e.g., 1-5 nM [³H]ATRA).

    • A serial dilution of the unlabeled competitor compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Nonspecific Binding Control: Include wells with the receptor and radiolabeled ligand plus a large excess (e.g., 1 µM) of the corresponding unlabeled ligand to determine nonspecific binding.

  • Total Binding Control: Include wells with only the receptor and radiolabeled ligand.

  • Incubation: Incubate the reactions at 4°C for 2-4 hours to reach equilibrium.

  • Separation: Separate receptor-bound from free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the protein-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific DPM from total DPM. Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value.

Field Insights and Conclusion

For the Drug Development Professional: The choice between an all-trans-retinol-based approach and a 9-cis-retinoid precursor is a strategic one.

  • All-trans-retinol leverages a well-understood, endogenous metabolic pathway. Its activity is confined to RAR-mediated signaling, which may be advantageous for indications where RXR activation could lead to off-target effects.

  • 9-cis-(tert-Butyldimethylsilyl)retinyl Ether represents a prodrug strategy. The TBDMS group can improve chemical stability and may alter pharmacokinetic properties. Its key feature is the ultimate activation of both RAR and RXR pathways via 9-cis-RA. This dual activation can be significantly more potent in certain contexts, such as inducing differentiation in some cancer cell lines, but also carries the risk of a broader, less predictable range of biological effects due to the promiscuity of RXR dimerization. [10][11]The efficiency of in vivo deprotection is a major variable that must be experimentally validated.

For the Research Scientist: The two compounds are tools to dissect different arms of the retinoid signaling network. All-trans-retinol (or ATRA) is ideal for studying pure RAR-dependent processes. In contrast, 9-cis-(tert-Butyldimethylsilyl)retinyl Ether (after deprotection and conversion to 9-cis-RA) is the tool of choice for investigating the unique biological roles of RXR homodimers or the synergistic effects of activating both RAR and RXR simultaneously.

In Conclusion: The biological activity of all-trans-retinol is reliably mediated by its conversion to the RAR-specific ligand, ATRA. In contrast, 9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic precursor whose activity is contingent on its metabolic conversion to 9-cis-RA, a pan-agonist for both RAR and RXR nuclear receptors. This fundamental mechanistic difference—the ability to engage RXR—is what sets the 9-cis isomer apart, often endowing it with enhanced or distinct biological potency. The selection between these compounds should be a deliberate choice based on the desired signaling pathway to be activated and a thorough understanding of their respective metabolic activation requirements.

References

  • Kurlandsky, S. B., Xiao, J. H., Duell, E. A., Voorhees, J. J., & Fisher, G. J. (1994). Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes. The Journal of Biological Chemistry, 269(52), 32821–32827. [Link]

  • Gericke, J., Ittensohn, J., Mihály, J., Álvarez, S., Álvarez, R., Töröcsik, D., et al. (2013). Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PLoS ONE, 8(4), e62643. [Link]

  • Kastner, P., Mark, M., & Chambon, P. (1995). Nonsteroid nuclear receptors: what are genetic studies telling us about their role in real life?. Cell, 83(6), 859-869. [Link]

  • Kastner, P., Grondona, J. M., Mark, M., Gansmuller, A., LeMeur, M., Decimo, D., ... & Chambon, P. (1994). Genetic evidence that the retinoid signal is transduced by heterodimeric RXR/RAR functional units during mouse development. Development, 120(5), 1547-1561. [Link]

  • Altucci, L., & Gronemeyer, H. (2001). Retinoid receptors and therapeutic applications of RAR/RXR modulators. Progress in Cell Cycle Research, 5, 279-294. [Link]

  • Asselineau, D., Dale, B. A., & Bernard, B. A. (1992). Simple assays of retinoid activity as potential screens for compounds that may be useful in treatment of psoriasis. Journal of Investigative Dermatology, 98(3), 317-322. [Link]

  • Wikipedia. (n.d.). Retinoic acid. [Link]

  • Wikipedia. (n.d.). Retinoic acid receptor. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2015). A cell-based assay for retinaldehyde dehydrogenase activity: Retinoid quantification as an alternative to current fluorescence-based approaches. Journal of Biological Chemistry, 290(3), 1369-1377. [Link]

  • Repa, J. J., Hanson, K. K., & Clagett-Dame, M. (1993). All-trans-retinol is a ligand for the retinoic acid receptors. Proceedings of the National Academy of Sciences, 90(15), 7293-7297. [Link]

  • Skalicky, S., et al. (2025). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. MDPI. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Retinol and Retinol Compounds. [Link]

  • Mertz, J. R., Shang, E., Piantedosi, R., Wei, S., Wolgemuth, D. J., & Blaner, W. S. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry, 39(27), 8108–8115. [Link]

  • Lovat, P. E., Irving, H., Annicchiarico-Petruzzelli, M., Bernassola, F., Malcolm, A. J., Pearson, A. D., & Redfern, C. P. (1995). Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells. European Journal of Cancer, 31(5), 779-783. [Link]

  • Agarwal, C., Hembree, J. R., Rorke, E. A., & Eckert, R. L. (1994). Biological Assay for Activity and Molecular Mechanism of Retinoids in Cervical Tumor Cells. Anticancer Research, 14(3A), 923-929. [Link]

  • Lovat, P. E., Ranalli, M., Annicchiarico-Petruzzelli, M., Malcolm, A. J., Pearson, A. D., & Redfern, C. P. (1997). Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells. Biochemical Journal, 321(Pt 3), 751–756. [Link]

  • Van Hooser, J. P., et al. (2000). Rapid restoration of visual pigment and function with oral retinoid in a mouse model of childhood blindness. Proceedings of the National Academy of Sciences, 97(15), 8623–8628. [Link]

  • Gunn, E., et al. (2018). Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. ACS Omega, 3(11), 16301–16306. [Link]

  • Allenby, G., et al. (1994). Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid. Journal of Biological Chemistry, 269(24), 16689–16695. [Link]

  • Mertz, J. R., Shang, E., Piantedosi, R., Wei, S., Wolgemuth, D. J., & Blaner, W. S. (2000). 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid. Biochemistry, 39(27), 8108-8115. [Link]

  • Deigner, P. S., Law, W. C., Canada, F. J., & Rando, R. R. (1989). Isomerization of all-trans-retinoids to 11-cis-retinoids in vitro. PNAS, 86(1), 374-378. [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of 9-cis-retinol analogs. [Link]

  • Al-Qahtani, M. H., et al. (2018). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. ACS Omega, 3(10), 12693–12699. [Link]

  • Catanzaro, M., et al. (2019). Cellular retinoic acid binding protein-II expression and its potential role in skin aging. Journal of Cellular Physiology, 234(8), 13676-13684. [Link]

  • Google Patents. (n.d.).
  • Levin, A. A., et al. (1992). 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR. Nature, 355(6358), 359-361. [Link]

  • Levin, A. A., et al. (1994). Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties. Journal of Medicinal Chemistry, 37(1), 134-142. [Link]

  • Otero, M. P., et al. (2002). Stereoselective Synthesis of Annular 9-cis-Retinoids and Binding Characterization to the Retinoid X Receptor. The Journal of Organic Chemistry, 67(17), 5876–5882. [Link]

Sources

Comparative

evaluating binding affinity of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether vs natural retinoids

In the landscape of nuclear receptor pharmacology, the structure-activity relationship (SAR) of retinoids dictates their utility as either potent transcriptional modulators or stable synthetic precursors. Retinoid X Rece...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of nuclear receptor pharmacology, the structure-activity relationship (SAR) of retinoids dictates their utility as either potent transcriptional modulators or stable synthetic precursors. Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) are ligand-activated transcription factors that require precise geometric and electrostatic interactions within their ligand-binding domains (LBDs) to trigger gene expression.

This guide provides an objective, data-driven comparison between natural retinoids (such as 9-cis-retinoic acid and all-trans-retinoic acid) and the synthetic derivative 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBS-RE) . By deconstructing their binding mechanics, stability profiles, and the experimental workflows used to evaluate them, we aim to equip drug development professionals with the insights necessary for optimal compound selection.

Structural Causality and Binding Mechanics

To understand why natural retinoids exhibit nanomolar binding affinities while protected derivatives like 9-cis-TBS-RE do not, we must examine the orthosteric pocket of the RXR/RAR heterodimer.

Natural retinoic acids possess a terminal carboxylic acid. When, its carboxylate group forms a critical, high-affinity salt bridge with the basic residue Arg316. This electrostatic anchor, combined with the hydrophobic interactions of the polyene chain and the β-ionone ring, stabilizes the activation function 2 (AF-2) helix in a closed conformation, allowing for coactivator recruitment.

Conversely, 9-cis-TBS-RE is a synthetic ether where the terminal oxygen is covalently bonded to a bulky tert-butyldimethylsilyl (TBS) group. This modification introduces two critical failure points for receptor binding:

  • Loss of the Pharmacophore: The essential acidic carboxylate is absent, abolishing the primary electrostatic interaction with Arg316.

  • Severe Steric Clash: The massive, umbrella-like steric bulk of the tert-butyl and dimethyl groups physically prevents the molecule from fitting into the restrictive LBD cavity.

As a result, 9-cis-TBS-RE acts as a biologically inert, highly stable synthetic intermediate or theoretical prodrug, requiring chemical or enzymatic deprotection and subsequent oxidation to become an active ligand.

G TBS 9-cis-TBS-Retinyl Ether (Sterically Hindered) Retinol 9-cis-Retinol (Weak Binder) TBS->Retinol Deprotection RXR RXR/RAR Heterodimer (Target Receptor) TBS->RXR Steric Clash RA 9-cis-Retinoic Acid (High Affinity Ligand) Retinol->RA Oxidation RA->RXR Direct Binding Gene Gene Transcription (Target Activation) RXR->Gene Coactivator Recruitment

Receptor binding and metabolic activation pathway of 9-cis-RA versus 9-cis-TBS-retinyl ether.

Comparative Performance Data

The following table summarizes the quantitative binding affinities (Dissociation Constant, Kd​ ) and physicochemical properties of 9-cis-TBS-RE compared to natural retinoid benchmarks. Data for natural retinoids is derived from foundational radioligand binding studies.

CompoundRXR Affinity ( Kd​ )RAR Affinity ( Kd​ )Chemical Stability (in vitro)Primary Application
9-cis-Retinoic Acid ~15 nM~0.5 nMLow (Light/Oxygen sensitive)Endogenous Pan-Agonist
All-trans-Retinoic Acid (ATRA) >10,000 nM (No binding)~0.2 nMLow (Light/Oxygen sensitive)Endogenous RAR Agonist
9-cis-Retinol NegligibleNegligibleModerateBiological Precursor
9-cis-TBS-Retinyl Ether None (Steric Exclusion) None (Steric Exclusion) High (Protected against oxidation) Synthetic Synthon / Prodrug

Note: While 9-cis-TBS-RE lacks direct binding affinity, its superior chemical stability makes it an invaluable tool in the organic synthesis of novel retinoid analogs, where the fragile polyene chain must be protected during harsh catalytic cross-coupling reactions.

Experimental Workflows for Binding Evaluation

To objectively validate the lack of binding affinity in 9-cis-TBS-RE versus the high affinity of natural retinoids, researchers must employ rigorous, self-validating biochemical assays. Below are two gold-standard methodologies.

Protocol A: Competitive Radioligand Binding Assay

This classical approach measures the ability of a test compound to displace a radioactive tracer from the receptor. We utilize dextran-coated charcoal to separate unbound lipophilic ligands from the receptor-ligand complexes, a critical choice because standard filtration often fails due to the high non-specific binding of retinoids to plastic and filter membranes.

Self-Validating System Setup:

  • Positive Control: Unlabeled 9-cis-RA (Ensures the receptor is active and displacement occurs).

  • Negative Control: Vehicle only (Defines total binding).

  • Non-Specific Binding (NSB): 1000-fold excess of unlabeled 9-cis-RA.

Step-by-Step Methodology:

  • Receptor Preparation: Extract nucleosol from COS-1 cells transiently transfected with human RXRα or RARα expression vectors.

  • Incubation: In a glass test tube (to minimize non-specific adsorption), combine 50 µL of nucleosol extract with 5 nM of [³H]-9-cis-RA.

  • Competition: Add varying concentrations ( 10−10 to 10−5 M) of the test compound (9-cis-TBS-RE or unlabeled 9-cis-RA). Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Add 200 µL of dextran-coated charcoal suspension. Vortex and incubate for 15 minutes at 4°C. The charcoal completely adsorbs the free, unbound hydrophobic retinoids while leaving the large protein-ligand complexes in solution.

  • Centrifugation & Quantification: Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and quantify the bound [³H]-9-cis-RA using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve and calculate the IC50​ using non-linear regression. Convert to Kd​ using the Cheng-Prusoff equation.

Workflow Prep 1. Receptor Prep (Nucleosol Extraction) Incubate 2. Radioligand Incubation ([3H]-9-cis-RA + Competitor) Prep->Incubate Separate 3. Free/Bound Separation (Dextran-Coated Charcoal) Incubate->Separate Measure 4. Quantification (Scintillation Counting) Separate->Measure Analyze 5. Data Analysis (Scatchard & IC50) Measure->Analyze

Step-by-step radioligand binding assay workflow for evaluating retinoid receptor affinity.

Protocol B: Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

Because binding does not strictly guarantee functional agonism, TR-FRET is employed to verify if a compound induces the active receptor conformation.

Methodology:

  • Combine GST-tagged RXRα-LBD with a Terbium-labeled anti-GST antibody (FRET donor).

  • Add a fluorescein (FITC)-labeled SRC-1 coactivator peptide (FRET acceptor).

  • Introduce the test compound (9-cis-TBS-RE vs 9-cis-RA).

  • Causality of the Readout: If the ligand binds and induces the correct AF-2 helical shift, the receptor recruits the SRC-1 peptide, bringing the Terbium and FITC fluorophores into close proximity. Excitation at 340 nm results in FRET, emitting a signal at 520 nm.

  • Expected Results: 9-cis-RA will yield a robust dose-dependent increase in the 520/495 nm emission ratio. 9-cis-TBS-RE will yield a flatline response, confirming its inability to bind and activate the receptor.

Strategic Conclusions for Drug Development

When evaluating retinoids for therapeutic or experimental use, the choice between natural ligands and protected derivatives is dictated by the end goal.

Natural retinoids like 9-cis-RA are indispensable for direct in vitro receptor activation studies and physiological modeling. However, their extreme susceptibility to photo-isomerization and oxidative degradation makes them notoriously difficult to formulate.

9-cis-(tert-Butyldimethylsilyl)retinyl ether , while devoid of direct binding affinity, solves the stability problem. By masking the reactive hydroxyl group with a bulky silyl ether, chemists can subject the retinoid skeleton to rigorous synthetic conditions (e.g., organometallic couplings) to build novel, highly specific RXR modulators. Furthermore, in advanced drug delivery systems like lipid nanoparticles (LNPs), highly lipophilic protected ethers can be utilized as prodrugs, provided a targeted enzymatic or chemical trigger is engineered to cleave the TBS group in vivo, releasing the active retinoid payload.

References

  • Allenby, G., et al. (1992). "Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Heyman, R. A., et al. (1992). "9-cis retinoic acid is a high affinity ligand for the retinoid X receptor." Cell.[Link]

  • Levin, A. A., et al. (1992). "9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha." Nature.[Link]

  • Mata, N. L., et al. (2003). "All-trans-retinyl esters are the substrates for isomerization in the vertebrate visual cycle." Biochemistry.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: 9-cis-(tert-Butyldimethylsilyl)retinyl Ether Disposal Procedures

Target Audience: Researchers, scientists, and drug development professionals. Chemical Profile & Hazard Causality Handling and disposing of 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBDMS-retinyl ether) require...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Chemical Profile & Hazard Causality

Handling and disposing of 9-cis-(tert-Butyldimethylsilyl)retinyl ether (9-cis-TBDMS-retinyl ether) requires a nuanced understanding of both retinoid biology and organosilicon chemistry. As a Senior Application Scientist, I emphasize that effective waste management is not merely about regulatory compliance; it is about understanding the molecular vulnerabilities of the compounds you are handling to prevent dangerous downstream reactions.

The Causality of Segregation

The tert-butyldimethylsilyl (TBDMS) group is a bulky protecting moiety designed to shield the retinoid's hydroxyl group. While silyl ethers generally exhibit low reactivity compared to highly reactive chlorosilanes or silyl hydrides[1], the TBDMS group is highly susceptible to cleavage when exposed to strong acids or fluoride sources (such as tetra-n-butylammonium fluoride, TBAF)[2].

If 9-cis-TBDMS-retinyl ether is inadvertently disposed of in an acidic waste stream, the ether linkage will hydrolyze. This desilylation releases free 9-cis-retinol and tert-butyldimethylsilanol. Free retinoids are potent biological agents (teratogens) and are highly susceptible to rapid auto-oxidation and UV-induced degradation, which can generate reactive oxygen species and compromise the stability of the waste container. Therefore, keeping this compound strictly segregated from acidic or fluoride-containing waste is the foundational rule of its disposal protocol[2].

Regulatory Framework

Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Generator Improvements Rule, laboratories must manage hazardous chemical waste in designated Satellite Accumulation Areas (SAAs)[3]. Retinoid derivatives are considered hazardous due to their environmental toxicity (particularly to aquatic ecosystems) and must never be discharged into municipal sewer systems or regular trash[4],[5].

Comparative Silyl Waste Categorization

To contextualize the disposal of silyl ethers, the following table summarizes the quantitative and qualitative reactivity data for common silyl compound classes to ensure proper segregation[1].

Silyl Compound ClassPrimary Hazard / ReactivityRecommended Disposal MethodKey Safety Precautions
Chlorosilanes Highly reactive with water, corrosiveControlled hydrolysisFume hood, inert solvent dilution, basic solution[1]
Silyl Hydrides Flammable, reactive with water/alcoholsControlled quenching with secondary alcoholFume hood, inert solvent dilution[1]
Silyl Ethers (e.g., TBDMS-Retinyl Ether)Low reactivity; lipophilic, environmentally toxicOrganic solvent waste collectionSegregate from strong acids/fluoride sources[1],[2]

Waste Disposal Workflow

The following diagram illustrates the validated decision-making process for routing 9-cis-TBDMS-retinyl ether waste safely to its final disposal destination.

WasteDisposal Start 9-cis-TBDMS-Retinyl Ether Waste CheckState Determine Physical State & Solvent Composition Start->CheckState Pure Pure Compound (Solid/Oil) CheckState->Pure Solution In Solvent Solution CheckState->Solution SolidWaste Hazardous Solid Waste Pure->SolidWaste CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Solution->CheckHalogen HaloWaste Halogenated Organic Waste CheckHalogen->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste CheckHalogen->NonHaloWaste No SAA Satellite Accumulation Area (SAA) Secondary Containment HaloWaste->SAA NonHaloWaste->SAA SolidWaste->SAA EHS EH&S / EPA Compliant Pickup SAA->EHS

Decision matrix for 9-cis-TBDMS-retinyl ether waste stream segregation.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. By incorporating mandatory pH and compatibility checks, the procedure inherently prevents the generation of unstable byproducts.

Step 1: Waste Segregation and Compatibility Check
  • Action: Determine the physical state of the retinoid waste. If it is in solution, identify the solvent.

  • Causality: Halogenated solvents (e.g., dichloromethane, chloroform) require different incineration temperatures and scrubbing protocols than non-halogenated solvents (e.g., hexane, ethyl acetate) to prevent the release of toxic dioxins.

  • Validation Check: Before adding the retinoid to a mixed organic waste carboy, verify the pH of the existing waste stream using pH indicator strips. If the pH is < 5, DO NOT add the 9-cis-TBDMS-retinyl ether. Acidic environments will catalyze the cleavage of the silyl ether, releasing unstable free retinoids[2].

Step 2: Containerization and Labeling
  • Action: Select a High-Density Polyethylene (HDPE) or amber glass waste container.

  • Causality: Amber glass prevents UV-induced photoisomerization and degradation of the 9-cis double bond architecture.

  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste[4].

  • Validation Check: Ensure the label contains the full chemical name ("9-cis-(tert-Butyldimethylsilyl)retinyl Ether") and the exact percentage of all solvents. Do not use abbreviations, as this violates EPA labeling requirements and complicates reverse logistics[6],[5].

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed waste container in secondary containment within your laboratory's designated SAA[7].

  • Causality: Secondary containment captures catastrophic container failures, preventing the highly lipophilic retinoid from contaminating laboratory surfaces or floor drains.

  • Validation Check: Audit the SAA visually. Ensure the total volume of all hazardous waste in the SAA does not exceed the EPA limit of 55 gallons, and that the container is tightly closed except when actively receiving waste[3],[5].

Step 4: EH&S Transfer and Final Disposal
  • Action: Request a waste pickup from your Environmental Health and Safety (EH&S) department before the container reaches 90% capacity or exceeds the 90-day storage limit[4].

  • Causality: Routine removal minimizes the laboratory's chemical burden and ensures compliance with the EPA's Generator Improvements Rule[3].

Emergency Spill Decontamination

In the event of a localized spill of 9-cis-TBDMS-retinyl ether:

  • Isolate: Assess the extent of the danger and evacuate the immediate spill area if a large volume of flammable solvent is involved[4].

  • Protect: Don appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical-resistant nitrile gloves, and safety goggles[1],[4].

  • Absorb: Cover the spill with inert absorbent pads or vermiculite. Do not use combustible materials if the retinoid is dissolved in a highly flammable solvent.

  • Decontaminate: Wash the affected benchtop or fume hood surface with soap and water, as the lipophilic nature of the compound makes it resistant to plain water[4].

  • Dispose: Double-bag all contaminated absorbents and PPE in transparent bags, label them as hazardous solid waste, and transfer them to the SAA[4].

References[1] Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals - Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRsNVFPfMEoE_4MCUFiy9fOHCI37hgK1JGuRWol64X3SuojPmZ6b66CQm6VBdI1vKVaAGQnbkAAy2Nnebvy2B7-y7zTlPirn3gGQV6DgQhffNnIfFr545uz9YrsKWikFVdPVk6eTyG1qSaxR_SpTT4sozKblJjAR9BDLavWrLP-QhZwfNFZ5WNbB9rzybvgtmzwXA-J8oLORarGNjEJD3KHmNs8w==[3] Laboratory Waste Management: The New Regulations - MedLabMag. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF76amVEM4c4f3MF-N5YgufjHip503TZGdo4GvGbv2PzzudZE6ASRlDF9OCdQvaXik6oL7ADWuK1EiYoz3CfmpsG-RCbE-1fuYz7SMfwVdxiM-wc26KyhvnT2yfY5gA_ddu[7] Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZga-3vJXn5hhrAamTtC2E4ITvZ6d9-K06dJc03BGMOc6_TVfigcqJKWKezwFKdGS369VWcPPJolGFHMoVfRitjh-OKuaG_d_O6ouWzHxXEx07Nnv-JBx3l0xTRE0ckv7FbDxVCmtmjQOKHWncKagOm-0LzX1ou4jyGO5NJimI1N8aVNfhTo1-Tn-t-KMf6nMhw5f4zcf[4] SOP for Chemicals (S to Z) - Zaera Research Group - UCR. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlYD6fyzjweIZXr18W6RjrxAENQ8TIAJ_zW6NF05N6TabXRALKgjU5hxLTwR1VBQMiuGOUSmZeqjwDjdBNl_63Z18edHDdCcMQ5TwqjG9zEoNle1RWvqa28POunJ8y49RzP-XVWNEDmmTUxe8VTzpIXMok6BbDkSw12SvO3eO_Dc9ntgARbiVMUwTIm5ry4wgTvw==[2] Deprotection of Silyl Ethers - Technical Library - Gelest. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtbVoYPR9Q4f0FU_aBHxYvWEfYejWO7_vN9hYsc26OF5TJ3LS0Uch6mpoNaXKHuX3GjaU0_9XLrTw7lRI8ZHNJ89mM7fGphHClLOrKOCNyPOTR7tuAJvlLt5CsmLvzppfx0Zv8GUkf5eZUh6gI_tv2XSbu-1ohuKOmdWLDX3pGC8cEcJfmsjy6_CLALA9u86ZqzKYESuTZNCTat2Ch[6] EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5uLYytPW7hRxHz2eXCzZ7gbu6KPaCuNLV_D0mix0aK54Yc0ngphGqcW9SqLYTYfdOrEF2Fglnq4h9rOk2w_QzTrR5BMNDaMcpzeUgC2fnmIBmKAMqNE_WavBoeuMYHfxlOf56oFMs969DTDbNaT3ZzGq-yrTaLkXZGNQdGC265nR7m9bS1IHaAm7GIP7hrH6eblYqxQ==[5] Hazardous Waste Disposal Guide - Research Areas - Policies - Dartmouth. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI81I1bOqhQx6Dlx0NjeNzzl5CuLPTXTyU9pxfb23z9jxloddkEDpdXlobtFc3uj6BXwJp21GJMsWT8_J3s_p_mzXOOZ5_OxoWEQVvX1E5l4r6YPnKIbtS5sCfLbMTeQK_RB5vAk27_1XhtLPoh5z9lWi6RcLf9G1pAcYJCVJr743_O6REkfh3W83MNqVe

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